2-Methyl-6-hepten-3-yn-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylhept-6-en-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9/h4,9H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGNFUSKHCDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481404 | |
| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27068-29-7 | |
| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methyl-6-hepten-3-yn-2-ol
An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-hepten-3-yn-2-ol
Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a tertiary enyne alcohol with applications as a versatile building block in organic synthesis. The document delves into the core chemical principles, offering a detailed mechanistic exploration of the preferred synthetic route: the alkynylation of acetone via a Grignard-mediated reaction. A field-proven, step-by-step experimental protocol is provided, supplemented by discussions on reaction optimization, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this and structurally related compounds.
Tertiary propargylic and homopropargylic alcohols are pivotal intermediates in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[1][2] Their unique trifunctional nature—comprising a hydroxyl group, an alkyne, and in this case, a terminal alkene—allows for a rich variety of subsequent chemical transformations.
Chemical Identity and Properties
This compound is a C8 organic compound featuring a terminal double bond and an internal triple bond, with a tertiary alcohol functionality.[3][4][5] Its structure presents a valuable scaffold for synthetic elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [3][5] |
| Molecular Weight | 124.18 g/mol | [4][5] |
| CAS Number | 27068-29-7 | [3][4] |
| Appearance | Liquid (presumed) | Inferred from properties |
| Density | 0.880 g/mL at 25 °C | [3] |
| Boiling Point | 68 °C at 13 Torr | [3] |
| Refractive Index | n20/D 1.461 | [3] |
| SMILES | CC(C)(C#CCC=C)O | [4] |
Retrosynthetic Analysis and Synthetic Strategy
The most logical and industrially scalable approach to synthesizing this compound involves a carbon-carbon bond formation between an acetylide nucleophile and a ketone electrophile. This strategy is a classic example of alkynylation.[1]
The key C-C bond to form is between C2 and C3 of the final product. This disconnection leads to two synthetically accessible precursors: the ketone, acetone , and a C5 terminal alkyne, 4-penten-1-yne . The alkyne's terminal proton can be removed by a strong base to generate the required acetylide nucleophile.
Figure 1: Retrosynthetic analysis of this compound.
Mechanistic Deep Dive: Grignard-Mediated Alkynylation
The chosen forward synthesis employs a Grignard reagent, not as the primary nucleophile, but as a robust base to deprotonate the terminal alkyne. This method is highly effective and avoids the use of more pyrophoric organolithium reagents like n-butyllithium.[1]
The overall reaction proceeds in three core stages:
-
Formation of the Alkynyl Grignard Reagent: A pre-formed Grignard reagent, such as ethylmagnesium bromide (EtMgBr), acts as a strong base to deprotonate the terminal alkyne (4-penten-1-yne). The acidic proton of a terminal alkyne (pKa ≈ 25) is readily abstracted by the highly basic ethyl group of EtMgBr, resulting in the formation of ethane gas and the desired 4-penten-1-ynylmagnesium bromide.
-
Nucleophilic Addition to Acetone: The newly formed alkynyl Grignard reagent is a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of acetone. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. This step is the key bond-forming event.
-
Aqueous Work-up: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The alkoxide is protonated to yield the final tertiary alcohol product, this compound.
Figure 2: Core reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution relies on the rigorous exclusion of atmospheric moisture, which rapidly quenches Grignard reagents.
Reagents and Materials
| Reagent | Formula | Grade | Notes |
| Magnesium Turnings | Mg | >99.5% | Must be dry. |
| Bromoethane | C₂H₅Br | Reagent | |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | Anhydrous, <50 ppm H₂O | Ether is flammable and can form peroxides. |
| 4-Penten-1-yne | C₅H₆ | >97% | |
| Acetone | (CH₃)₂CO | Anhydrous, <0.2% H₂O | Must be thoroughly dried over magnesium sulfate.[6][7] |
| Ammonium Chloride | NH₄Cl | Saturated Aqueous Solution | For work-up. |
| Magnesium Sulfate | MgSO₄ | Anhydrous | For drying organic layers. |
Equipment Setup
-
Three-neck round-bottom flask (oven-dried).
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂).
-
Pressure-equalizing dropping funnel (oven-dried).
-
Magnetic stirrer and stir bar.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Ice-water bath.
Step-by-Step Synthesis Procedure
Part A: Preparation of Ethylmagnesium Bromide
-
Assemble the dry glassware under an inert atmosphere. Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromoethane (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromoethane solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight warming. If it doesn't start, gentle warming with a heat gun may be required.[8]
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed. The resulting grey solution is the ethylmagnesium bromide reagent.
Part B: Synthesis of this compound
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Prepare a solution of 4-penten-1-yne (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-penten-1-yne solution dropwise to the stirred Grignard reagent at 0 °C. Vigorous bubbling (ethane evolution) will be observed. Control the addition rate to prevent excessive frothing.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkynyl Grignard reagent.
-
Recool the mixture to 0 °C.
-
Add a solution of anhydrous acetone (1.05 eq) in anhydrous diethyl ether dropwise via the dropping funnel. A viscous precipitate may form.
-
After the acetone addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours or until TLC analysis indicates consumption of the starting alkyne.
-
Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[8] Stir until two clear layers form.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Figure 3: Step-by-step experimental workflow diagram.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -OH (broad singlet) | δ 1.5-2.5 ppm |
| =CH₂ (multiplet) | δ 5.0-5.2 ppm | |
| =CH- (multiplet) | δ 5.7-5.9 ppm | |
| -CH₂- (multiplet) | δ 2.9-3.1 ppm | |
| -C(CH₃)₂ (singlet) | δ 1.4-1.6 ppm | |
| ¹³C NMR | -C-OH (quaternary) | δ 65-75 ppm |
| -C≡C- (quaternary) | δ 80-90 ppm | |
| =CH₂ | δ ~115 ppm | |
| =CH- | δ ~135 ppm | |
| IR | O-H stretch (broad) | 3300-3500 cm⁻¹ |
| C-H stretch (sp) | Not present (internal alkyne) | |
| C≡C stretch (weak) | 2200-2250 cm⁻¹ | |
| C=C stretch | ~1640 cm⁻¹ |
Troubleshooting and Optimization
-
Failure of Grignard Initiation: This is typically due to moisture or unreactive magnesium. Ensure all glassware is rigorously dried and use an activating agent like iodine or 1,2-dibromoethane.
-
Low Yield: Often caused by impure/wet reagents (especially acetone) or insufficient reaction time. Drying acetone with anhydrous magnesium sulfate just before use is critical.[6][7]
-
Side Reactions: The primary side reaction is the enolization of acetone by the Grignard reagent. Performing the acetone addition at low temperatures (0 °C or below) significantly minimizes this pathway by favoring the kinetic nucleophilic addition over proton abstraction.
Conclusion
The synthesis of this compound is reliably achieved through the Grignard-mediated alkynylation of acetone. The methodology presented in this guide is robust, scalable, and founded on well-understood principles of organic chemistry.[1][9] By carefully controlling reaction parameters, particularly the exclusion of moisture and the maintenance of low temperatures during the addition of the ketone, high yields of the desired tertiary enyne alcohol can be obtained. This compound serves as a valuable and versatile intermediate for further synthetic exploration in pharmaceutical and materials science research.
References
-
Wikipedia. Alkynylation. [Link]
-
Li, Z., et al. (2023). Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Organic Letters, 25, 1166–1171. [Link]
-
Kim, D. W., et al. (2006). Catalytic Alkynylation of Ketones and Aldehydes Using Quaternary Ammonium Hydroxide Base. The Journal of Organic Chemistry. [Link]
-
Ziadi, A., et al. (2012). Formal γ-alkynylation of ketones via Pd-catalyzed C–C cleavage. Chemical Communications. [Link]
-
Wang, Z., et al. (2024). Deacylative arylation and alkynylation of unstrained ketones. Nature Communications. [Link]
-
Forgione, P., & Fallis, A. G. (1999). Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa. [Link]
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Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?[Link]
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Iorio, M. A. Grignard addition to propargylic/allylic alcohols. [Link]
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Toda, F., & Tanaka, K. (1988). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl. European Patent Office. [Link]
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PubChem. 2-Methyl-6-hepten-3-ol. [Link]
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NIST. 2-Methyl-6-hepten-3-ol. [Link]
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LookChem. This compound. [Link]
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PubChem. This compound. [Link]
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Organic Chemistry Portal. Enyne synthesis. [Link]
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Reddit. (2015). Quick question about drying acetone. [Link]
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Quora. (2025). How to make anhydrous acetone with Epsom salts. [Link]
Sources
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
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- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C8H12O | CID 12228205 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-hepten-3-yn-2-ol
This guide provides a comprehensive technical overview of 2-Methyl-6-hepten-3-yn-2-ol, a tertiary enynol with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, structural characteristics, key reactivity—with a focus on the delicate balance between Meyer-Schuster and Rupe rearrangements—and its prospective applications as a versatile chemical intermediate.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 27068-29-7) is a unique bifunctional molecule incorporating a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a terminal carbon-carbon double bond (alkene).[1][2] This combination of functional groups within a compact C8 framework imparts a rich and complex chemical reactivity, making it a valuable substrate for synthetic transformations.
The structural arrangement of these functional groups—specifically, the propargylic nature of the tertiary alcohol—is the primary determinant of its chemical behavior, predisposing it to acid-catalyzed rearrangements.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1] |
| CAS Number | 27068-29-7 | [2] |
| Appearance | Colorless to pale yellow liquid (estimated) | |
| Boiling Point | 68 °C at 13 Torr | [2] |
| Density | 0.880 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.461 | [2] |
| LogP | 1.33680 (Predicted) | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of this compound: A Practical Protocol
The most direct and industrially scalable synthesis of this compound involves the nucleophilic addition of an allyl Grignard reagent to 2-methyl-3-butyn-2-ol. This approach is favored for its high atom economy and the ready availability of the starting materials.
Reaction Scheme
Caption: Synthesis of this compound via Grignard Reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Grignard reactions with alkynyl alcohols.[3]
Materials:
-
2-Methyl-3-butyn-2-ol (CAS: 115-19-5)
-
Allyl bromide (CAS: 106-95-6)
-
Magnesium turnings (CAS: 7439-95-4)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere, charge a flame-dried three-necked flask with magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
Slowly add a solution of allyl bromide (1.1 eq) in anhydrous ether/THF via a dropping funnel. The reaction is exothermic and may require initial gentle heating to initiate. Maintain a gentle reflux during the addition.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Methyl-3-butyn-2-ol:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the solution of 2-methyl-3-butyn-2-ol dropwise to the stirred Grignard reagent. Note: The initial reaction will be an acid-base reaction, evolving a gas (propane from the deprotonation of the alkyne by the first equivalent of Grignard reagent, followed by reaction of the resulting alkoxide with the second equivalent). A more accurate approach would be to first deprotonate the alkyne with a non-nucleophilic base or use an excess of the Grignard reagent. For the purpose of this protocol, we assume sufficient Grignard reagent is used to drive the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
-OH (hydroxyl proton): A broad singlet, chemical shift will be concentration-dependent, likely between 1.5-3.0 ppm.
-
-CH₃ (methyl protons at C2): A singlet integrating to 6H, around 1.5 ppm.
-
-CH₂- (methylene protons at C5): A doublet of doublets or a multiplet integrating to 2H, around 2.4 ppm, showing coupling to the adjacent vinylic protons.
-
=CH- (vinylic proton at C6): A multiplet integrating to 1H, around 5.8 ppm.
-
=CH₂ (terminal vinylic protons at C7): Two distinct multiplets integrating to 1H each, around 5.0-5.2 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
C2 (quaternary carbon with -OH): ~65-70 ppm.
-
C3 & C4 (alkyne carbons): Two distinct signals in the range of ~80-90 ppm.
-
C5 (methylene carbon): ~25-30 ppm.
-
C6 (vinylic CH): ~135-140 ppm.
-
C7 (terminal vinylic CH₂): ~115-120 ppm.
-
Methyl carbons at C2: ~30-35 ppm.
IR (Infrared) Spectroscopy
-
O-H stretch (hydroxyl group): A broad, strong absorption band around 3300-3400 cm⁻¹.
-
C≡C stretch (alkyne): A weak to medium absorption band around 2200-2250 cm⁻¹.
-
=C-H stretch (vinylic C-H): A medium absorption band just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).
-
C=C stretch (alkene): A medium absorption band around 1640 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹).
Chemical Reactivity: The Meyer-Schuster vs. Rupe Rearrangement Dichotomy
The most significant aspect of the chemical reactivity of this compound is its behavior under acidic conditions. As a tertiary propargyl alcohol, it is prone to rearrangement to form α,β-unsaturated carbonyl compounds. Two competing pathways, the Meyer-Schuster rearrangement and the Rupe rearrangement, are possible.[4]
The choice of catalyst and reaction conditions can influence the product distribution, a key consideration for synthetic applications.
Meyer-Schuster Rearrangement
This rearrangement involves a formal 1,3-shift of the hydroxyl group, leading to the formation of an enone.[4]
Caption: Meyer-Schuster Rearrangement Pathway.
The mechanism proceeds via protonation of the alcohol, followed by a rate-determining 1,3-shift of the resulting water molecule to form an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[4]
Rupe Rearrangement
In contrast, the Rupe rearrangement occurs via the formation of an enyne intermediate, ultimately yielding a different α,β-unsaturated methyl ketone. This pathway is often competitive with the Meyer-Schuster rearrangement for tertiary propargyl alcohols.[4]
Sources
The Bifunctional Reactivity of 2-Methyl-6-hepten-3-yn-2-ol: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth analysis of the predicted chemical reactivity of 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7), a versatile unsaturated alcohol of interest to researchers in synthetic chemistry and drug development. Possessing a unique trifecta of functional groups—a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a terminal carbon-carbon double bond (alkene)—this molecule presents a rich landscape for a variety of chemical transformations. This document elucidates the probable reaction pathways, discusses the underlying mechanistic principles, and provides illustrative experimental protocols based on established methodologies for analogous structures. The content herein is designed to empower researchers to harness the synthetic potential of this and similar enyne systems.
Introduction: A Molecule of Untapped Potential
This compound is a structurally intriguing molecule that combines the functionalities of a propargyl alcohol with a terminal alkene. This arrangement of reactive sites suggests a high degree of synthetic utility, allowing for selective transformations at each functional group or concerted reactions involving multiple sites. While specific literature on the reaction pathways of this particular molecule is not abundant, its reactivity can be confidently predicted by examining the well-documented chemistry of its constituent functional groups. This guide will explore these predicted reactions, offering insights into the chemoselectivity and regioselectivity that can be anticipated, thereby providing a roadmap for its application in complex molecule synthesis.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| CAS Number | 27068-29-7 | [1][2] |
| Density | 0.880 g/mL at 25 °C | [1] |
| Boiling Point | 68 °C at 13 Torr | [1] |
| Refractive Index (n20/D) | 1.461 | [1] |
| pKa (Predicted) | 13.14 ± 0.29 | [1] |
Predicted Reactivity and Mechanistic Overview
The reactivity of this compound is governed by the interplay of its three functional groups. The following sections will detail the predicted reactions at each site, supported by mechanistic rationales and illustrative protocols.
Reactions Involving the Propargyl Alcohol Moiety
The tertiary propargyl alcohol is a versatile functional group, susceptible to a range of transformations.
Under acidic conditions, tertiary propargylic alcohols are known to undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones.[3] This reaction proceeds through the protonation of the hydroxyl group, followed by its elimination to form a resonance-stabilized carbocation. A 1,3-hydride shift then leads to an allene alcohol (enol), which tautomerizes to the more stable ketone.[3] For this compound, this would be expected to yield 2-methyl-6-hepten-3-one.
Caption: Predicted Meyer-Schuster rearrangement of this compound.
Illustrative Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement
Rationale: Modern protocols often employ transition metal catalysts, such as gold complexes, to effect the Meyer-Schuster rearrangement under milder conditions than traditional strong acids, which can minimize side reactions.[4]
-
To a solution of the propargylic alcohol (1.0 mmol) in toluene (5 mL) is added a gold(I) catalyst, such as [P(t-Bu)₂-(o-biphenyl)]AuCl (0.02 mmol), and a silver co-catalyst, like AgNTf₂ (0.02 mmol).
-
The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered through a short pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.
The alkyne functionality can undergo hydration to form a ketone. In the case of a terminal alkyne, this typically proceeds with Markovnikov regioselectivity to yield a methyl ketone.[5] For the internal alkyne in this compound, hydration is expected to occur at the carbon adjacent to the tertiary alcohol, influenced by steric and electronic factors. This would lead to a β-hydroxy ketone.
Caption: Predicted hydration of the alkyne in this compound.
Illustrative Experimental Protocol: Mercury-Catalyzed Alkyne Hydration
Rationale: The classic method for alkyne hydration utilizes a mercury(II) salt as a catalyst in the presence of a strong acid. This method is effective, though the toxicity of mercury necessitates careful handling and waste disposal.[6]
-
To a solution of the alkyne (10 mmol) in 95% ethanol (50 mL) is added water (10 mL), concentrated sulfuric acid (1 mL), and mercury(II) sulfate (0.5 g).
-
The mixture is heated at reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the corresponding ketone.
Reactions Involving the Terminal Alkene
The terminal alkene provides a handle for a variety of addition and oxidation reactions.
The presence of both an alkene and an alkyne allows for selective hydrogenation. The alkyne can be selectively reduced to a cis-alkene using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[7] Complete saturation to the corresponding alkane can be achieved with a more active catalyst like palladium on carbon under a hydrogen atmosphere.
Caption: Predicted selective and complete hydrogenation pathways.
Illustrative Experimental Protocol: Selective Alkyne Hydrogenation
Rationale: Lindlar's catalyst is the classic reagent for the stereoselective semi-hydrogenation of alkynes to cis-alkenes, preventing over-reduction to the alkane.[7]
-
A flask is charged with Lindlar's catalyst (5% by weight of the substrate) and the solvent (e.g., ethyl acetate).
-
The enyne (1.0 eq) is added, and the flask is evacuated and backfilled with hydrogen gas (using a balloon).
-
The reaction is stirred vigorously under a hydrogen atmosphere at room temperature. The progress is monitored by TLC or gas chromatography.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated in vacuo to yield the crude diene product, which can be further purified by chromatography if necessary.
The alkene can undergo syn-dihydroxylation using osmium tetroxide (OsO₄) to form a vicinal diol.[8] This reaction is typically performed using a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the active osmium species.[9]
Caption: Predicted dihydroxylation of the terminal alkene.
Illustrative Experimental Protocol: Catalytic Dihydroxylation
Rationale: The use of catalytic OsO₄ with a co-oxidant is standard practice to minimize the use of the highly toxic and expensive osmium tetroxide.[10]
-
To a stirred solution of the alkene (1 mmol) in a mixture of acetone and water (10:1, 11 mL) is added N-methylmorpholine N-oxide (NMO, 1.5 mmol).
-
A solution of osmium tetroxide (2.5% in t-butanol, 0.04 mmol) is added, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to give the diol.
Reactions Involving Both the Alkene and Alkyne
The presence of both an alkene and an alkyne in the same molecule opens the door to powerful cyclization reactions.
The intramolecular Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[11] This reaction is a powerful tool for the construction of five-membered rings. For this compound, this would lead to a bicyclic cyclopentenone.
Caption: Predicted intramolecular Pauson-Khand reaction.
Illustrative Experimental Protocol: Intramolecular Pauson-Khand Reaction
Rationale: The Pauson-Khand reaction is a highly efficient method for the synthesis of cyclopentenones from enynes, forming two new carbon-carbon bonds and a five-membered ring in a single step.[12]
-
To a solution of the enyne (1.0 mmol) in a suitable solvent (e.g., toluene or 1,2-dichloroethane, 10 mL) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
The reaction is then heated to 80-110 °C under an atmosphere of carbon monoxide (balloon pressure).
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.
Summary of Predicted Reactivity
The following table summarizes the predicted reactions of this compound and the expected major products.
| Reagents and Conditions | Functional Group(s) Involved | Predicted Reaction Type | Expected Major Product |
| H⁺ (catalytic) | Tertiary Propargyl Alcohol | Meyer-Schuster Rearrangement | 2-Methyl-6-hepten-3-one |
| H₂O, H₂SO₄, HgSO₄ | Alkyne | Hydration | 2-Methyl-2-hydroxy-6-hepten-4-one |
| H₂, Lindlar's Catalyst | Alkyne | Selective Hydrogenation | 2-Methylhepta-3,6-dien-2-ol (cis) |
| H₂, Pd/C | Alkene and Alkyne | Complete Hydrogenation | 2-Methyl-2-heptanol |
| OsO₄ (cat.), NMO | Alkene | Dihydroxylation | 2-Methyl-3-yn-2-ol-6,7-heptanediol |
| Co₂(CO)₈, CO | Alkene and Alkyne | Pauson-Khand Reaction | Bicyclic Cyclopentenone |
Conclusion
This compound is a molecule with significant, albeit largely unexplored, synthetic potential. Based on the well-established reactivity of its constituent functional groups, a wide array of selective and powerful transformations can be predicted. This guide provides a theoretical framework and practical, illustrative protocols to aid researchers in the design of novel synthetic routes utilizing this versatile building block. The reactions discussed herein—including rearrangements, additions, oxidations, and cycloadditions—highlight the diverse possibilities for molecular construction offered by this enyne alcohol. It is our hope that this technical guide will stimulate further investigation into the chemistry of this compound and related systems, leading to new discoveries in organic synthesis and medicinal chemistry.
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A Technical Guide to 2-Methyl-6-hepten-3-yn-2-ol: Structure, Synthesis, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-hepten-3-yn-2-ol is a bifunctional organic molecule featuring a tertiary propargylic alcohol moiety. This structure is of significant interest to synthetic chemists as it combines the reactivity of an alkyne, an alkene, and a tertiary alcohol within a single, compact framework. Such compounds are recognized as versatile synthons and valuable building blocks in the construction of complex molecular architectures, including bioactive heterocycles, natural products, and novel materials.[1][2] This guide provides a detailed examination of the molecule's IUPAC nomenclature and structural features, outlines a robust and mechanistically sound synthetic protocol, presents a predicted spectroscopic profile for its characterization, and explores its potential reactivity and applications in modern organic synthesis.
Introduction: The Significance of Tertiary Propargylic Alcohols
Propargylic alcohols, compounds containing both a hydroxyl group and a carbon-carbon triple bond, are powerful intermediates in organic synthesis.[2] Their bifunctional nature allows for a wide array of chemical transformations, including cyclizations, substitutions, and addition reactions.[2] The tertiary alcohol subclass, to which this compound belongs, is particularly notable. The presence of a quaternary carbon center bearing the hydroxyl group offers unique steric and electronic properties that can be exploited in complex syntheses, such as the construction of molecules with quaternary stereocenters.[3] These synthons are foundational in developing novel therapeutic agents, specialty polymers, and agrochemicals, underscoring their importance in both academic and industrial research.[1][4]
Nomenclature and Structural Elucidation
IUPAC Nomenclature
The systematic IUPAC name, 2-methylhept-6-en-3-yn-2-ol , is derived by applying a clear set of priority rules to the molecule's structure.[5]
-
Parent Chain Identification: The longest carbon chain containing the principal functional group (alcohol) and the maximum number of multiple bonds (alkene and alkyne) is a seven-carbon chain (heptane).
-
Numbering the Chain: The chain is numbered from the end that gives the principal functional group, the hydroxyl (-OH) group, the lowest possible locant. This assigns the hydroxyl group to carbon 2 (C2).
-
Locating Multiple Bonds: Following this numbering, the alkyne (triple bond) starts at C3, and the alkene (double bond) starts at C6.
-
Identifying Substituents: A methyl group (-CH₃) is located at C2.
-
Assembling the Name: The components are combined alphabetically and sequentially: the substituent ("2-methyl"), the parent chain ("hept"), the alkene ("-6-en-"), the alkyne ("-3-yn-"), and the principal functional group suffix ("-2-ol").
Chemical Structure
The molecule consists of a seven-carbon backbone featuring an alkene between C6 and C7, an alkyne between C3 and C4, and a tertiary alcohol at C2, which also bears a methyl substituent. This unique arrangement of functional groups provides multiple sites for chemical modification.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 2-methylhept-6-en-3-yn-2-ol | [5] |
| Molecular Formula | C₈H₁₂O | [5][6][7] |
| Molecular Weight | 124.18 g/mol | [5][7] |
| CAS Number | 27068-29-7 | [5][7] |
| Canonical SMILES | CC(C)(C#CCC=C)O | [5][6] |
| Density | 0.880 g/mL at 25 °C | [6][7] |
| Boiling Point | 68 °C at 13 Torr | [7] |
| Hydrogen Bond Donors | 1 | [5][7] |
| Hydrogen Bond Acceptors | 1 | [5][7] |
Synthesis and Mechanistic Insights
The synthesis of tertiary propargylic alcohols is most commonly achieved via the nucleophilic addition of an organometallic acetylide reagent to a ketone. This strategy is highly effective and modular.
Retrosynthetic Approach
A logical retrosynthetic disconnection is made at the C2-C3 bond. This breaks the molecule into two readily available synthons: an acetone synthon (an electrophile) and a 4-penten-1-yne acetylide synthon (a nucleophile). This approach is synthetically efficient as it forms the key carbon-carbon bond and installs the tertiary alcohol in a single, convergent step.
Proposed Synthetic Pathway & Mechanism
The synthesis proceeds via the deprotonation of the terminal alkyne of 4-penten-1-yne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a potent acetylide nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound. This reaction is a classic example of nucleophilic addition, a fundamental transformation in organic chemistry.[8][9]
Caption: Synthetic pathway for this compound.
Exemplary Experimental Protocol
Causality and safety considerations are integrated into the protocol steps.
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Rationale: The exclusion of atmospheric moisture is critical as organometallic reagents are highly pyrophoric and readily quenched by water.
-
Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. 4-Penten-1-yne is added via syringe. Rationale: Low temperature is maintained to control the exothermic deprotonation and prevent side reactions.
-
Acetylide Formation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution over 20 minutes. The reaction is stirred for an additional 30 minutes at -78 °C. Rationale: Dropwise addition prevents localized heating. The stirring time ensures complete formation of the lithium acetylide nucleophile.
-
Nucleophilic Addition: Acetone is added dropwise via syringe. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. Rationale: Slow warming ensures a controlled reaction between the acetylide and the ketone. An overnight stir ensures the reaction proceeds to completion.
-
Reaction Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: NH₄Cl is a mild proton source that protonates the alkoxide and neutralizes any remaining organolithium reagent more gently than pure water, minimizing potential hazards.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. Rationale: This standard workup procedure isolates and purifies the target compound from salts, solvents, and byproducts.
Predicted Spectroscopic Characterization Profile
While a publicly available experimental spectrum for this specific molecule is not readily found, its structure allows for a highly accurate prediction of its key spectroscopic features.
Proton NMR (¹H NMR)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | =CH - (C6) |
| ~5.1-5.0 | m | 2H | =CH ₂ (C7) |
| ~2.4 | m | 2H | -C≡C-CH ₂- (C5) |
| ~2.1 | s (broad) | 1H | -OH |
| 1.5 | s | 6H | -C(OH )(CH ₃)₂ (C2-Me x2) |
Carbon NMR (¹³C NMR)
| Predicted Shift (δ, ppm) | Assignment |
| ~137 | C H=CH₂ (C6) |
| ~116 | CH=C H₂ (C7) |
| ~89 | -C ≡C- (C3 or C4) |
| ~80 | -C≡C - (C4 or C3) |
| ~65 | C (OH)(CH₃)₂ (C2) |
| ~31 | C(OH)(C H₃)₂ (C2-Me x2) |
| ~22 | ≡C-C H₂- (C5) |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Tertiary Alcohol |
| 3080 | C-H stretch (sp²) | Alkene |
| 2980-2900 | C-H stretch (sp³) | Alkyl |
| ~2250 (weak) | C≡C stretch | Internal Alkyne |
| ~1645 | C=C stretch | Alkene |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (C₈H₁₂O) would be expected at m/z ≈ 124.0888.
-
Key Fragmentation: A prominent peak at m/z 109 (M-15) would arise from the loss of a methyl group, which is a characteristic fragmentation for tertiary alcohols leading to a stable oxonium ion. Other fragments could result from cleavage at the propargylic/allylic positions.
Reactivity and Applications in Synthetic Chemistry
The combination of functional groups in this compound makes it a versatile platform for further synthetic elaboration.
-
Selective Reductions: The alkyne can be selectively hydrogenated to a (Z)-alkene using poisoned catalysts like Lindlar's catalyst, or to an alkane using catalysts like Pd/C. This allows for controlled access to different saturation levels.[10]
-
Cyclization Reactions: The molecule is a prime candidate for transition-metal-catalyzed cyclization reactions. The alkene and alkyne moieties can participate in intramolecular processes to form complex carbocyclic or heterocyclic ring systems, which are common motifs in pharmaceuticals.[2][11]
-
Meyer-Schuster Rearrangement: In the presence of acid, tertiary propargylic alcohols can undergo rearrangement to form α,β-unsaturated ketones or aldehydes.[11] This provides a pathway to different classes of carbonyl compounds.
-
Building Block for Drug Discovery: The propargyl alcohol functional group is a key building block for synthesizing a wide range of biologically active compounds.[1][4] This molecule could serve as a precursor for novel analogues of existing drugs or as a scaffold in fragment-based drug design.
Conclusion
This compound represents a synthetically valuable and versatile chemical entity. Its structure, confirmed by systematic IUPAC nomenclature, contains multiple reactive centers that can be addressed with high chemo- and regioselectivity. The well-established methodology for its synthesis via nucleophilic addition to a ketone makes it readily accessible for research and development. Its potential for elaboration into more complex structures positions it as a useful intermediate for professionals in drug discovery, materials science, and fine chemical synthesis, embodying the utility of multifunctional propargylic alcohols in modern chemistry.
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MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-hepten-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-hepten-3-yn-2-ol is a fascinating organic molecule that presents a unique combination of functional groups, including a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene). This molecular architecture makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective handling, characterization, and application in research and development.
This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a deeper understanding of the experimental methodologies used to determine these properties, thereby instilling scientific integrity and practical, field-proven insights into the process.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical compound is to understand its structure and fundamental identifiers.
Figure 1: 2D structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-methylhept-6-en-3-yn-2-ol | [1] |
| CAS Number | 27068-29-7 | [1][2] |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C#CCC=C)O | [1][2] |
| InChI | InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9/h4,9H,1,5H2,2-3H3 | [1] |
Experimentally Determined and Predicted Physical Properties
A summary of the key physical properties of this compound is presented below. It is crucial to distinguish between experimentally determined values and computationally predicted data to maintain scientific rigor.
Table 2: Physical Properties of this compound
| Property | Value | Method/Source |
| Boiling Point | 68 °C at 13 Torr | Experimental[2] |
| Estimated ~180-190 °C at 760 mmHg | Estimation based on similar compounds[3] | |
| Melting Point | Data not available | N/A |
| Density | 0.880 g/mL at 25 °C | Experimental[2][4] |
| Refractive Index (n²⁰/D) | 1.461 | Experimental[2] |
| pKa | 13.14 ± 0.29 | Predicted[2] |
| LogP | 1.33680 | Predicted[2] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | General observation for similar alcohols. |
Methodologies for Physical Property Determination
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound.
Boiling Point Determination
The boiling point is a fundamental property that provides an indication of a liquid's volatility.
Workflow for Boiling Point Determination
Figure 3: Workflow for measuring the refractive index using an Abbe refractometer.
Self-Validating System: The use of a calibrated refractometer with a standard of known refractive index (e.g., distilled water) before and after the sample measurement ensures the accuracy and reliability of the obtained value. The temperature must be precisely controlled as the refractive index is temperature-dependent.
Spectroscopic Characterization (Predicted Data)
Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data and an interpretation based on the known fragmentation and absorption patterns of its constituent functional groups. This serves as a guide for researchers in interpreting their own experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~1.5 - 2.5 | Singlet (broad) | 1H |
| -CH₃ (at C2) | ~1.4 | Singlet | 6H |
| -CH₂- (at C5) | ~2.3 | Triplet | 2H |
| =CH- (at C6) | ~5.8 | Multiplet | 1H |
| =CH₂ (at C7) | ~5.1 - 5.3 | Multiplet | 2H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₃) | ~25 |
| C2 (-C(OH)-) | ~65 |
| C3 (-C≡) | ~80 |
| C4 (≡C-) | ~85 |
| C5 (-CH₂-) | ~20 |
| C6 (=CH-) | ~135 |
| C7 (=CH₂) | ~115 |
Expert Insights on NMR Interpretation:
-
The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration and solvent-dependent. A D₂O shake experiment would confirm its assignment by causing the peak to disappear.
-
The two methyl groups at the C2 position are equivalent and therefore appear as a single peak with an integration of 6H.
-
The acetylenic carbons (C3 and C4) will have characteristic shifts in the 70-90 ppm range in the ¹³C NMR spectrum.
-
The vinylic carbons (C6 and C7) will appear further downfield in the ¹³C NMR spectrum, typically in the 110-140 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |
| C-H stretch (sp³) | 3000 - 2850 | Medium |
| C-H stretch (sp²) | 3100 - 3000 | Medium |
| C≡C stretch (alkyne) | 2260 - 2100 | Weak to medium |
| C=C stretch (alkene) | 1680 - 1640 | Medium |
| C-O stretch (alcohol) | 1260 - 1000 | Strong |
Causality in IR Spectroscopy:
-
The broadness of the O-H stretch is due to hydrogen bonding between molecules.
-
The C≡C stretch for an internal alkyne is often weak due to the small change in dipole moment during the vibration.
-
The presence of both sp³ and sp² C-H stretches confirms the presence of both saturated and unsaturated carbon centers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Fragmentation Pattern
Figure 4: Predicted major fragmentation pathways for this compound.
Expert Insights on Fragmentation:
-
The molecular ion peak at m/z = 124 may be weak or absent due to the lability of the tertiary alcohol.
-
A prominent peak at m/z = 109 would be expected from the loss of a methyl group (α-cleavage), leading to a stable oxonium ion.
-
The loss of a water molecule (dehydration) to give a fragment at m/z = 106 is a common fragmentation pathway for alcohols.
-
Cleavage at the propargylic/allylic position (the C-C bond adjacent to the triple or double bond) can also lead to characteristic fragments.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, grounded in established scientific principles and experimental methodologies. While some experimental data for this specific compound remains elusive in the public domain, the provided information on standard protocols and predicted spectroscopic data offers a robust framework for researchers and drug development professionals. By understanding not just the "what" but also the "how" and "why" of physical property determination, scientists can approach their work with greater confidence and scientific rigor.
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This compound. Stenutz. [Link]
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This compound. PubChem. [Link]
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17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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6-methyl-6-hepten-2-ol, 1335-09-7. The Good Scents Company. [Link]
-
Spectral Database for Organic Compounds (SDBS). AIST. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-6-hepten-3-yn-2-ol
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7). Directed at researchers, scientists, and professionals in drug development, this document synthesizes available chemical data, principles of reactivity for its constituent functional groups—a tertiary alcohol, a terminal alkyne, and a terminal alkene—and best practices for laboratory handling. By elucidating the intrinsic chemical nature of this enynol, this guide aims to equip scientific professionals with the necessary knowledge to ensure its integrity throughout its lifecycle in a research and development setting.
Introduction: The Chemical Profile of this compound
This compound is a versatile organic molecule incorporating three key functional groups: a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene).[1][2] This unique combination of an ene-yne structure with a hydroxyl group makes it a valuable synthon in organic chemistry, potentially serving as a precursor in the synthesis of complex molecules in pharmaceutical and materials science.[3] The inherent reactivity of the unsaturated bonds, however, necessitates a thorough understanding of its stability to prevent degradation and ensure experimental reproducibility.
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.183 g/mol | [1][2] |
| Density | 0.880 g/mL at 25 °C | [1] |
| Boiling Point | 68 °C at 13 Torr | [1] |
| Vapor Pressure | 0.595 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.461 | [1] |
| CAS Number | 27068-29-7 | [1][2] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of its ene-yne moiety and the tertiary alcohol. While specific long-term stability studies on this particular molecule are not extensively documented in peer-reviewed literature, an analysis of its structural components allows for the prediction of potential degradation pathways.
Thermal Instability of the Acetylenic Alcohol Core
Acetylenic alcohols, particularly propargyl alcohols, can exhibit thermal instability. It is a known phenomenon that distillation of some acetylenic alcohols at atmospheric pressure can lead to decomposition.[4] The primary thermal degradation pathway for similar compounds involves retro-Favorskii or retro-ethynylation reactions, where the molecule cleaves back into the corresponding ketone (in this case, acetone) and the alkyne.
Caption: Potential Thermal Decomposition Pathway.
To mitigate this, purification via vacuum distillation is strongly recommended to lower the boiling point and minimize thermal stress on the molecule.[4]
Polymerization Tendencies
The presence of both an alkene and an alkyne in a conjugated or pseudo-conjugated system introduces the potential for polymerization, especially under certain conditions such as elevated temperatures, exposure to light, or in the presence of radical initiators or certain metal catalysts. During the synthesis of acetylenic alcohols, inhibitors like hydroquinone are sometimes added to prevent such polymerization.[5] While the en-yne system in this compound is not fully conjugated, the proximity of the reactive pi-systems suggests that oligomerization or polymerization is a plausible degradation route over long-term storage, potentially leading to a viscous or discolored product.
Oxidative Degradation
The unsaturated nature of the molecule makes it susceptible to oxidation. The alkene and alkyne moieties can undergo oxidative cleavage in the presence of strong oxidizing agents or, more slowly, upon prolonged exposure to atmospheric oxygen.[6][7] This could lead to the formation of a complex mixture of smaller carbonyl-containing compounds. The tertiary alcohol, while generally resistant to oxidation under mild conditions, can be cleaved under more forcing oxidative conditions.
Caption: Factors Influencing Degradation.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on best practices for the storage of sensitive, unsaturated organic compounds.[8][9]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes the rate of potential decomposition and polymerization reactions.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against long-term oxidative degradation by atmospheric oxygen. |
| Container | Amber glass vial with a tightly sealing cap | Prevents exposure to light which can catalyze polymerization and provides a barrier against moisture and air. |
| Purity | Store in a pure state | Impurities can sometimes catalyze degradation. |
Experimental Handling Workflow
A self-validating system for handling this compound in an experimental setting should prioritize minimizing exposure to detrimental conditions.
Caption: Recommended Experimental Workflow.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound from storage, ensure that all glassware is dry and the reaction setup is ready to be flushed with an inert gas.
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the sample.
-
Inert Atmosphere: Use a gentle stream of argon or nitrogen to create an inert atmosphere over the compound when the container is open.
-
Dispensing: Use clean, dry syringes or cannulas for liquid transfer to minimize contamination.
-
Resealing and Storage: After dispensing, flush the headspace of the container with inert gas before tightly resealing. Promptly return the compound to refrigerated storage.
-
Disposal: Dispose of any waste material in accordance with local, state, and federal regulations for chemical waste.[9]
Conclusion
This compound is a molecule with significant potential in synthetic chemistry. Its stability is governed by the inherent reactivity of its acetylenic alcohol and ene-yne functionalities. The primary risks to its integrity are thermal decomposition, polymerization, and oxidation. By adhering to the storage and handling protocols outlined in this guide—specifically, storage at refrigerated temperatures under an inert atmosphere and in light-protected containers—researchers can significantly mitigate these risks. These measures are crucial for ensuring the quality and reliability of experimental outcomes in research and drug development.
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ResearchGate. Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. [Link]
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An In-depth Technical Guide to 2-Methyl-6-hepten-3-yn-2-ol: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-6-hepten-3-yn-2-ol, a tertiary alkynyl alcohol with potential applications in organic synthesis and drug discovery. The document delves into the compound's synthesis, tracing its historical roots to the development of fundamental organic reactions. A detailed, field-proven synthesis protocol is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability. Furthermore, this guide explores the physicochemical properties of this compound and discusses its potential as a valuable building block in the development of novel therapeutic agents, drawing on the known biological activities of related alkynyl-containing compounds.
Introduction: The Significance of Tertiary Alkynyl Alcohols
Tertiary alcohols containing an alkyne functionality, such as this compound, represent a versatile class of organic molecules. The presence of a hydroxyl group, a sterically hindered carbon center, and a reactive carbon-carbon triple bond within the same molecule provides a rich platform for a multitude of chemical transformations. These structural features make them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The alkynyl group, in particular, is a linchpin for various coupling reactions, cycloadditions, and functional group interconversions, allowing for the construction of intricate molecular architectures. In the context of drug development, the incorporation of an alkyne moiety can influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacological profile.
Historical Context: A Legacy of Carbonyl and Alkyne Chemistry
The synthesis of this compound is intrinsically linked to the pioneering work on carbonyl and alkyne chemistry in the late 19th and early 20th centuries. The foundational principles for its preparation can be traced back to the discoveries of two key reactions: the Grignard reaction and the Favorskii reaction.
The Favorskii reaction , discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, involves the reaction of an alkyne with a carbonyl group under basic conditions to form a propargyl alcohol.[1] This reaction laid the groundwork for the addition of acetylides to ketones and aldehydes. Concurrently, the development of organomagnesium halides (Grignard reagents) by Victor Grignard provided a powerful and versatile tool for forming carbon-carbon bonds through the nucleophilic addition to carbonyl compounds.
The term ethynylation was later coined by Walter Reppe during his extensive work with acetylene and carbonyl compounds, which led to industrial-scale syntheses of important propargyl alcohols.[2] The synthesis of this compound is a direct descendant of these fundamental discoveries, employing the principles of nucleophilic addition of an organometallic acetylide to a ketone.
Synthesis of this compound: A Step-by-Step Protocol
The most logical and efficient synthetic route to this compound involves a two-step process. The first step is the preparation of a suitable organometallic reagent from an allyl-substituted alkyne. The second step is the reaction of this organometallic reagent with acetone to form the desired tertiary alcohol.
Synthesis of the Key Intermediate: 1-Hepten-4-yne
The precursor to the organometallic reagent is 1-hepten-4-yne. A reliable method for its synthesis is the alkylation of a terminal alkyne, such as 1-butyne, with an allyl halide.[1]
Reaction Scheme:
Caption: Synthesis of the intermediate, 1-hepten-4-yne.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 1-butyne in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
-
Deprotonation: The flask is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), is added dropwise via the dropping funnel while maintaining the low temperature. The completion of the deprotonation can be monitored by the cessation of gas evolution.
-
Alkylation: Allyl bromide is then added dropwise to the solution of the butynylide anion. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude 1-hepten-4-yne is then purified by fractional distillation under reduced pressure.
Grignard Reaction for the Formation of this compound
The second and final step is the reaction of the Grignard reagent derived from 1-hepten-4-yne with acetone.
Reaction Scheme:
Caption: Grignard reaction to form the final product.
Experimental Protocol:
-
Grignard Reagent Preparation: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran is prepared. To this solution, the purified 1-hepten-4-yne is added dropwise at a controlled temperature (e.g., 0 °C). The mixture is stirred for a period to ensure the formation of the heptenynylmagnesium bromide.
-
Reaction with Acetone: The solution of the Grignard reagent is cooled, and a solution of anhydrous acetone in tetrahydrofuran is added dropwise. The reaction is typically exothermic and should be controlled by the rate of addition and external cooling. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Physicochemical Properties and Characterization
This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [3][4] |
| Molecular Weight | 124.18 g/mol | [3][4] |
| CAS Number | 27068-29-7 | [3][4] |
| Boiling Point | 68 °C at 13 Torr | [3] |
| Density | 0.880 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.461 | [3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups as a singlet, protons of the allyl group with characteristic splitting patterns, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the tertiary alcohol, the two carbons of the alkyne, the carbons of the allyl group, and the two equivalent methyl carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, a sharp peak around 2200-2260 cm⁻¹ for the C≡C triple bond stretch, and absorptions corresponding to C-H and C=C bonds of the allyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, with fragmentation patterns corresponding to the loss of a methyl group, a water molecule, or other characteristic fragments.
Potential Applications in Drug Development and Organic Synthesis
The unique structural features of this compound make it a promising candidate for various applications, particularly in the synthesis of biologically active molecules.
5.1. A Versatile Synthetic Intermediate:
The presence of both a hydroxyl group and an alkyne allows for orthogonal functionalization. The hydroxyl group can be derivatized or used to direct subsequent reactions, while the alkyne can participate in a wide array of transformations, including:
-
Click Chemistry: The terminal alkyne can be readily modified to a terminal alkyne for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for the efficient synthesis of triazole-containing compounds.
-
Coupling Reactions: The alkyne can undergo Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions to form more complex carbon skeletons.
-
Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a variety of saturated and unsaturated analogs.
5.2. Potential in Drug Discovery:
While specific biological activity studies on this compound are limited in the public domain, the broader class of alkynyl-containing compounds has demonstrated significant pharmacological potential. Naturally occurring and synthetic alkynyl compounds have been shown to exhibit a range of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[2][5] The rigid, linear geometry of the alkyne can serve as a valuable scaffold for positioning functional groups for optimal interaction with biological targets. The incorporation of this moiety into drug candidates can enhance binding affinity and introduce metabolic stability. Therefore, this compound serves as a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a molecule with a rich chemical heritage, rooted in the fundamental principles of organic synthesis. Its preparation, achievable through a robust and well-understood synthetic sequence, provides access to a versatile building block for further chemical exploration. The combination of a tertiary alcohol and an alkyne functionality within a compact molecular framework makes it an attractive starting material for the synthesis of complex organic molecules and a promising scaffold for the development of new therapeutic agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.
References
Sources
Methodological & Application
The Synthetic Utility of 2-Methyl-6-hepten-3-yn-2-ol: A Versatile Precursor for Terpenoid and Fragrance Intermediates
Introduction
2-Methyl-6-hepten-3-yn-2-ol is a bifunctional tertiary propargyl alcohol that holds significant potential as a versatile building block in organic synthesis. Its unique structure, incorporating a reactive tertiary alcohol, a terminal alkene, and an internal alkyne, offers multiple handles for synthetic transformations. This application note provides a detailed exploration of the synthetic applications of this compound, with a particular focus on its role as a precursor to valuable α,β-unsaturated ketones, which are key intermediates in the synthesis of terpenoids, vitamins, and fragrances. We will delve into the mechanistic underpinnings of its key transformations and provide detailed protocols for its application.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 27068-29-7 |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol [2] |
| Boiling Point | 68 °C at 13 Torr[1] |
| Density | 0.880 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.461[1] |
Core Application: Acid-Catalyzed Rearrangements to α,β-Unsaturated Ketones
The most prominent application of tertiary propargyl alcohols like this compound in organic synthesis is their acid-catalyzed rearrangement to form α,β-unsaturated carbonyl compounds. This transformation can proceed through two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement .[3] The specific reaction conditions and the structure of the starting material influence which pathway predominates.
Mechanistic Insight: Meyer-Schuster vs. Rupe Rearrangement
The reaction is initiated by the protonation of the hydroxyl group, followed by its departure as a water molecule to form a resonance-stabilized carbocation. The fate of this intermediate determines the final product.
-
Meyer-Schuster Rearrangement: This pathway involves a 1,3-shift of the protonated hydroxyl group, leading to the formation of an allene intermediate. Tautomerization of the allene yields the α,β-unsaturated ketone.[3]
-
Rupe Rearrangement: In this pathway, the initial carbocation is attacked by water to form an enyne intermediate. Subsequent tautomerization and rearrangement lead to the formation of an α,β-unsaturated methyl ketone.[3] For tertiary alcohols, the Rupe rearrangement is often a competing, and sometimes major, pathway.[3]
The diagram below illustrates the plausible rearrangement pathways for this compound.
Caption: Plausible Meyer-Schuster and Rupe rearrangement pathways of this compound.
The resulting α,β-unsaturated ketones, particularly 6-methyl-3-hepten-2-one (a potential Rupe product), are valuable intermediates. For instance, upon hydrogenation, they can be converted to 6-methyl-2-heptanone, a precursor for the synthesis of phyton and isophytol (intermediates for Vitamin E) and fragrances like tetrahydrolinalool and dihydrogeraniol.[4][5][6]
Experimental Protocols
While specific literature detailing the rearrangement of this compound is not abundant, the following protocols are representative of the conditions used for Meyer-Schuster and Rupe rearrangements of structurally similar tertiary propargyl alcohols. These should serve as a strong starting point for optimization.
Protocol 1: General Acid-Catalyzed Rearrangement (Meyer-Schuster/Rupe)
This protocol employs a strong acid catalyst, which can lead to a mixture of Meyer-Schuster and Rupe products.
Objective: To synthesize α,β-unsaturated ketones from this compound via acid-catalyzed rearrangement.
Materials:
-
This compound
-
Formic acid (or another strong acid like sulfuric acid or p-toluenesulfonic acid)
-
Diethyl ether (or another suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether, add formic acid (catalytic to stoichiometric amounts can be explored).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the desired α,β-unsaturated ketone(s).
Causality and Optimization:
-
Acid Choice: The strength and amount of the acid catalyst can significantly influence the reaction rate and the ratio of Meyer-Schuster to Rupe products. Milder Lewis acids can also be explored to potentially favor one pathway over the other.[3]
-
Solvent: The polarity of the solvent can affect the stability of the carbocation intermediate and the transition state, thereby influencing the product distribution.
-
Temperature: Higher temperatures generally accelerate the reaction but may also lead to side reactions or polymerization.
Application in Terpenoid Synthesis: A Conceptual Workflow
The α,β-unsaturated ketones derived from this compound can be further elaborated into more complex molecules. The following workflow illustrates a conceptual pathway to key terpenoid precursors.
Caption: Conceptual workflow from this compound to valuable terpenoid and fragrance intermediates.
This conceptual pathway highlights the strategic importance of this compound as a starting material for accessing a range of valuable C8-terpenoid building blocks. The hydrogenation of the intermediate unsaturated ketone is a crucial step to produce the saturated ketone, which is a versatile precursor for further carbon chain elongation in the synthesis of larger molecules like phyton and isophytol.[4][5]
Conclusion
This compound is a promising and versatile precursor in organic synthesis. Its ability to undergo acid-catalyzed rearrangements to form valuable α,β-unsaturated ketones, such as 6-methyl-3-hepten-2-one, positions it as a strategic starting material for the synthesis of important intermediates in the fragrance and vitamin industries. The exploration of various catalytic systems for its rearrangement could lead to highly selective and efficient synthetic routes to these target molecules. This application note provides a foundational understanding and practical guidance for researchers and professionals in drug development and chemical synthesis to unlock the full potential of this unique building block.
References
- Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol.
- Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol.
-
This compound. LookChem. [Link]
- Process for preparing 6-methylheptan-2-one.
-
This compound | C8H12O. PubChem. [Link]
-
Meyer–Schuster rearrangement. Wikipedia. [Link]
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The Versatile Building Block: Application and Protocols for 2-Methyl-6-hepten-3-yn-2-ol
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Methyl-6-hepten-3-yn-2-ol, a tertiary propargyl alcohol bearing a terminal alkene, stands out as a versatile and highly reactive intermediate. Its unique arrangement of a tertiary alcohol, an internal alkyne, and a terminal alkene within a compact eight-carbon frame provides multiple reactive sites for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound as a valuable precursor in the synthesis of natural products, fragrances, and key intermediates for vitamins, offering detailed application notes and step-by-step protocols for its synthesis and subsequent chemical manipulations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 27068-29-7 | [1] |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Boiling Point | 68 °C at 13 Torr | [2] |
| Density | 0.880 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.461 | [2] |
Synthesis of this compound: A Detailed Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the alkynylation of 2-methyl-3-butyn-2-ol with an allyl halide. The following protocol details this procedure.
Reaction Scheme:
Figure 2: Competing Meyer-Schuster and Rupe rearrangement pathways.
Protocol: Acid-Catalyzed Rearrangement (General Procedure)
Materials:
-
This compound
-
Formic acid (or other suitable acid catalyst like sulfuric acid or a Lewis acid)
-
Toluene or another suitable solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in toluene in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of formic acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of rearranged ketones, can be purified by column chromatography.
The ratio of Meyer-Schuster to Rupe products can be influenced by the choice of acid catalyst and reaction temperature. [3]Milder, Lewis acid catalysts may favor the Meyer-Schuster pathway. [3]
Sonogashira Coupling: Building Carbon-Carbon Bonds
The terminal alkyne functionality in derivatives of this compound (after removal of the tertiary alcohol, if desired) or the internal alkyne can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide, providing a powerful method for constructing more complex molecular skeletons.
General Reaction Scheme:
Figure 3: General Sonogashira coupling reaction.
Protocol: Sonogashira Coupling with an Aryl Iodide (Illustrative Example)
This protocol is adapted from a general procedure for the Sonogashira coupling of terminal alkynes.
Materials:
-
This compound derivative (with a terminal alkyne)
-
Aryl iodide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq).
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by triethylamine (2-3 eq) and the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Fragrance and Vitamin Synthesis
Derivatives of this compound are valuable intermediates in the industrial synthesis of several important compounds.
-
Linalool and other Terpenoids: The carbon skeleton of this compound is closely related to that of many acyclic terpenoids. Through a series of transformations, including rearrangement and reduction, it can be converted into valuable fragrance compounds such as linalool. [4]* Vitamin A and E Synthesis: The partial hydrogenation of related acetylenic carbinols is a key step in the industrial synthesis of precursors for Vitamin A and Vitamin E. [5][6]For instance, the selective reduction of the alkyne in a related compound, 2-methyl-3-butyn-2-ol, yields 2-methyl-3-buten-2-ol, a crucial intermediate for vitamin synthesis. [5]
Safety and Handling
As a propargyl alcohol, this compound requires careful handling due to its potential reactivity and toxicity.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Flammability: The compound is flammable. Keep away from heat, sparks, and open flames.
-
Reactivity: Propargyl alcohols can be unstable and may decompose, especially at elevated temperatures or in the presence of certain metals. They are incompatible with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of transformations, providing access to a diverse array of valuable compounds, from fragrances to vitamin precursors. The protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this important synthetic intermediate in their work.
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Application Notes and Protocols for 2-Methyl-6-hepten-3-yn-2-ol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: A Bifunctional Monomer for Advanced Polymer Architectures
2-Methyl-6-hepten-3-yn-2-ol is a unique bifunctional monomer offering intriguing possibilities in the realm of polymer chemistry. Possessing both an allylic double bond and a propargylic alcohol moiety, this compound serves as a versatile building block for the synthesis of functional polymers with tailored properties. The presence of a terminal alkyne and a reactive hydroxyl group opens avenues for a variety of polymerization techniques and post-polymerization modifications, making it a candidate for applications in advanced materials and drug delivery systems.
The allylic group, while traditionally considered less reactive in conventional free-radical polymerization, can be effectively polymerized using transition metal catalysts.[1] The propargyl alcohol component introduces a hydroxyl group for further functionalization and a terminal alkyne that is amenable to highly efficient "click" chemistry reactions.[2][3] This dual functionality allows for the creation of polymers with pendant groups that can be subsequently modified, for example, to attach bioactive molecules or to create cross-linked networks.[4][5]
This document provides a comprehensive guide to the properties, potential polymerization methodologies, and characterization of polymers derived from this compound.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Reference |
| CAS Number | 27068-29-7 | [6] |
| Molecular Formula | C₈H₁₂O | [6] |
| Molecular Weight | 124.18 g/mol | [6] |
| Boiling Point | 68 °C at 13 Torr | [6] |
| Density | 0.880 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.461 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 2 | [6] |
Polymerization Strategies and Mechanistic Considerations
The unique structure of this compound allows for several polymerization approaches. The choice of method will dictate the resulting polymer architecture and properties.
Transition Metal-Catalyzed Polymerization of the Allyl Group
Direct free-radical polymerization of allyl monomers is often inefficient, leading to low molecular weight oligomers due to degradative chain transfer.[7] However, the use of transition metal catalysts, particularly late transition metals, has shown success in the polymerization of polar allyl monomers.[1] A proposed mechanism involves the coordination of the allyl double bond to the metal center, followed by insertion into the growing polymer chain. The presence of the hydroxyl and alkyne functionalities may require careful catalyst selection to avoid side reactions.
"Click" Chemistry via the Alkyne Group
The terminal alkyne of this compound is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[8] This approach would typically involve a two-step process:
-
Synthesis of a Polymer Backbone with Pendant Azide Groups: A suitable monomer with an azide functionality is polymerized.
-
"Click" Reaction: The azide-functionalized polymer is then reacted with this compound to attach it as a side chain.
Alternatively, the monomer itself could be modified first, for example, by reacting the hydroxyl group, and then polymerized.
Ring-Opening Metathesis Polymerization (ROMP) of a Derived Monomer
While this compound itself is not directly suitable for ROMP, it can be chemically modified to create a cyclic olefin monomer. For instance, the hydroxyl group could be reacted with a strained cyclic anhydride. The resulting monomer could then be subjected to ROMP to yield a polymer with pendant allyl and alkyne functionalities.
Experimental Protocols
The following protocols are proposed based on established methodologies for similar monomers and are intended as a starting point for optimization.
Protocol 1: Proposed Transition Metal-Catalyzed Polymerization
This protocol is adapted from methods used for the polymerization of functionalized allyl monomers.[1]
Materials:
-
This compound (freshly distilled)
-
Anhydrous, deoxygenated toluene
-
Palladium-based catalyst (e.g., a phosphine-sulfonate Pd complex)
-
Methylaluminoxane (MAO) cocatalyst
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon inert gas supply
Procedure:
-
Monomer Purification: Purify this compound by vacuum distillation to remove any inhibitors or impurities.
-
Reaction Setup: Under an inert atmosphere, charge a Schlenk flask with the palladium catalyst and anhydrous toluene.
-
Cocatalyst Addition: Slowly add the MAO solution to the catalyst suspension and stir for 15 minutes at room temperature.
-
Monomer Addition: Add the purified this compound to the reaction mixture via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via Gas Chromatography (GC).
-
Quenching and Precipitation: Quench the reaction by adding acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Workflow for Transition Metal-Catalyzed Polymerization
Caption: Workflow for the proposed transition metal-catalyzed polymerization of this compound.
Protocol 2: Post-Polymerization Modification via "Click" Chemistry
This protocol outlines the general steps for attaching this compound to a pre-formed azide-functionalized polymer.
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl azide))
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous, deoxygenated solvent (e.g., DMF or DMSO)
-
Dialysis tubing
Procedure:
-
Dissolution: Dissolve the azide-functionalized polymer and this compound in the chosen solvent in a reaction flask.
-
Catalyst Preparation: In a separate flask, suspend CuBr in the solvent and add PMDETA to form the catalyst complex.
-
"Click" Reaction: Add the catalyst complex to the polymer/monomer solution. Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Purification: Remove the copper catalyst by passing the solution through a column of neutral alumina. Purify the functionalized polymer by dialysis against a suitable solvent (e.g., deionized water if the polymer is water-soluble, or the reaction solvent followed by precipitation).
-
Isolation: Isolate the final product by lyophilization or precipitation.
Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.[9]
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure, determination of monomer conversion, and analysis of end groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (e.g., -OH, C≡C-H, C=C).[10] |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
Logical Relationships in Polymer Design
The interplay between the monomer's structure, the chosen polymerization method, and the resulting polymer's properties is critical for designing materials with specific applications in mind.
Caption: Relationship between monomer structure, polymerization method, polymer properties, and potential applications.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, monomer in polymer chemistry. Its bifunctional nature allows for the synthesis of polymers with a high degree of functionality, which are attractive for a range of applications, particularly in the biomedical field where post-polymerization modification is key to imparting biological activity.[4][5][11][12] Further research into the controlled polymerization of this monomer and the exploration of the properties of the resulting polymers will undoubtedly unlock its full potential.
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Semantic Scholar. (1996, June 12). Pulsed radio frequency plasma polymerization of allyl Alcohol: Controlled deposition of surface hydroxyl groups. [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 2-Methyl-6-hepten-3-yn-2-ol and Structurally Related Enynols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Synthetic Potential of 2-Methyl-6-hepten-3-yn-2-ol
This compound is a versatile organic building block possessing a unique combination of functional groups: a terminal alkene, an internal alkyne, and a tertiary alcohol. This arrangement of reactive sites within a compact carbon skeleton makes it a highly attractive substrate for a variety of catalytic transformations, offering pathways to complex molecular architectures. While specific catalytic protocols for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are emblematic of the broader class of enynols. This guide, therefore, will provide detailed application notes and protocols for key catalytic reactions involving structurally analogous enynols, offering a predictive framework for the reactivity of this compound. The principles and methodologies described herein are foundational for researchers seeking to exploit the synthetic potential of this and related molecules in the synthesis of fine chemicals and pharmaceutical intermediates.
The fundamental chemical properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₈H₁₂O[1][2] |
| Molecular Weight | 124.18 g/mol [1][2] |
| CAS Number | 27068-29-7[1][2] |
| Density | 0.880 g/mL at 25 °C[2] |
| Boiling Point | 68 °C at 13 Torr[2] |
| Canonical SMILES | CC(C)(C#CCC=C)O[1][2] |
Selective Hydrogenation of the Alkyne Moiety
A common and synthetically valuable transformation for enynols is the selective hydrogenation of the alkyne to an alkene. This reaction is crucial for the synthesis of conjugated dienes, which are important precursors in various organic reactions, including Diels-Alder cycloadditions. The challenge lies in achieving high selectivity for the semi-hydrogenation of the alkyne without reducing the existing alkene.
Causality of Experimental Choices:
The choice of catalyst is paramount for achieving high selectivity. Lindlar-type catalysts, which are palladium-based catalysts poisoned with lead, are traditionally used for the stereoselective syn-hydrogenation of alkynes to cis-alkenes. The lead acetate "poisons" the palladium catalyst, reducing its activity and preventing over-reduction to the alkane and the reduction of less reactive alkenes. More modern and environmentally benign alternatives include palladium catalysts supported on zinc salts or alumina, which have shown high selectivity for the semi-hydrogenation of alkynols.[3][4][5]
The solvent choice can influence catalyst activity and selectivity. Protic solvents like ethanol are often used as they can participate in the hydrogen-bonding network at the catalyst surface. The reaction temperature and hydrogen pressure are critical parameters to control for optimal selectivity and reaction rate. Lower temperatures and pressures generally favor semi-hydrogenation.
Generalized Protocol for Selective Hydrogenation of an Enynol
This protocol is adapted from studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol, a structurally related alkynol.[3][4][5]
Materials:
-
This compound (or analogous enynol)
-
Palladium catalyst (e.g., 5% Pd on CaCO₃ poisoned with lead (Lindlar's catalyst), or 1 wt.% Pd/γ-Al₂O₃)[3][5]
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas
-
Reaction vessel (e.g., Parr shaker or a flask with a balloon of hydrogen)
Procedure:
-
Catalyst Preparation: In a suitable reaction vessel, suspend the palladium catalyst (e.g., 1-5 mol%) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Add the enynol substrate to the reaction mixture.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., 1 atm from a balloon or higher pressure in an autoclave).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the desired diene.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to obtain the desired dienol.
Expected Outcome:
The selective hydrogenation of this compound is expected to yield 2-methyl-6-hepten-3-en-2-ol, a conjugated dienol. The stereochemistry of the newly formed double bond will depend on the catalyst used, with Lindlar-type catalysts favoring the cis-isomer.
Data Presentation:
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Selectivity for Dienol (%) | Reference |
| Pd/ZnO | Toluene | 80 | 5 | >95 | [4] |
| red(600 °C)-Pd/γ-Al₂O₃ | Ethanol | 25 | 5 | ~97 | [3][5] |
Note: Data is for the analogous substrate 2-methyl-3-butyn-2-ol.
Enyne Metathesis: A Powerful Tool for Ring Construction
Enyne metathesis is a powerful catalytic reaction that involves the intramolecular rearrangement of an enyne to form a new cyclic system containing a 1,3-diene moiety.[6] This reaction is catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts. For a 1,6-enyne like this compound, ring-closing enyne metathesis (RCM) would be expected to produce a six-membered ring.
Causality of Experimental Choices:
The choice of the Grubbs catalyst generation is crucial. Second and third-generation Grubbs catalysts generally exhibit higher activity and broader functional group tolerance compared to the first-generation catalyst. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane or toluene to ensure good solubility of the catalyst and substrate. The reaction temperature can be varied to optimize the reaction rate, with many reactions proceeding efficiently at room temperature or with gentle heating.
Generalized Protocol for Ring-Closing Enyne Metathesis
This is a general protocol for the ring-closing metathesis of a 1,6-enyne.[6]
Materials:
-
This compound (or analogous 1,6-enyne)
-
Grubbs catalyst (e.g., Grubbs 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the enyne substrate in the anhydrous, degassed solvent in a Schlenk flask.
-
Catalyst Addition: Add the Grubbs catalyst (typically 1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
Expected Outcome:
The ring-closing enyne metathesis of this compound would be expected to yield a six-membered cyclic diene, specifically 1-(1-hydroxy-1-methylethyl)-3-methylenecyclohexene.
Cycloisomerization Reactions: Accessing Diverse Carbocyclic Scaffolds
The intramolecular cyclization of enynols can also be catalyzed by various transition metals, such as gold, platinum, or palladium, to yield a diverse range of carbocyclic products. The outcome of these reactions is highly dependent on the catalyst, ligands, and reaction conditions. For a 1,6-enyne like this compound, gold-catalyzed cycloisomerization could potentially lead to bicyclic products.
Causality of Experimental Choices:
Gold(I) catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack by the alkene. The choice of the counter-ion and ligands on the gold catalyst can significantly influence the reaction pathway and the stereochemical outcome. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the catalyst.
Visualizing Catalytic Cycles
Selective Hydrogenation Workflow
A typical workflow for the selective hydrogenation of an enynol.
Enyne Metathesis Catalytic Cycle
A simplified catalytic cycle for ring-closing enyne metathesis.
Conclusion and Future Outlook
While direct, published protocols for the catalytic reactions of this compound are scarce, a comprehensive understanding of the reactivity of analogous enynol systems provides a robust foundation for experimental design. The selective hydrogenation, enyne metathesis, and cycloisomerization reactions discussed herein represent powerful synthetic strategies for transforming this versatile building block into a wide array of complex and potentially valuable molecules. For researchers in drug development and organic synthesis, the exploration of these and other catalytic transformations with this compound holds significant promise for the discovery of novel chemical entities and efficient synthetic routes. Further research into the catalytic applications of this specific substrate is warranted and is likely to uncover unique reactivity and synthetic utility.
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Mori, M. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. National Institutes of Health. [Link]
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-
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La-Venia, A., et al. Comments on the use of 2-methylbut-3-yn-2-ol decomposition as a probe reaction for the potential reactivity Mg–Al hydrotalcites as base catalysts. ResearchGate. [Link]
-
Semagina, N., et al. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Royal Society of Chemistry. [Link]
-
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-
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-
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-
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-
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Application Notes & Protocols: Sonogashira Coupling with 2-Methyl-6-hepten-3-yn-2-ol
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 2-Methyl-6-hepten-3-yn-2-ol in Sonogashira cross-coupling reactions. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] Our focus substrate, this compound, is a uniquely functionalized terminal alkyne, featuring a tertiary alcohol and a terminal alkene. This structure makes it a highly versatile building block for synthesizing complex enyne and enyne-diol motifs, which are prevalent in natural products and pharmaceutical agents.[4][5] This guide delves into the reaction mechanism, provides detailed, field-tested protocols for both traditional copper-co-catalyzed and copper-free conditions, offers troubleshooting advice, and discusses the synthetic utility of the resulting products.
The Scientific Foundation: Understanding the Sonogashira Coupling
The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, a reaction that has become indispensable for preparing substituted alkynes.[6][7] The reaction's power lies in its reliability and functional group tolerance, often proceeding under mild conditions.[1][8]
The Classical Pd/Cu Co-Catalyzed Mechanism
The most widely accepted mechanism involves two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[9][10]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) intermediate. This is followed by a crucial transmetalation step where the alkynyl group is transferred from copper to palladium. The cycle concludes with reductive elimination, which forms the C(sp²)-C(sp) bond of the final product (R¹-≡-R²) and regenerates the Pd(0) catalyst.[8][9][10]
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[11] This species is more nucleophilic than the parent alkyne, facilitating the key transmetalation step with the palladium complex. The formation of this copper acetylide is often considered the rate-determining step.[9]
Caption: Pd/Cu Co-Catalyzed Sonogashira Mechanism.
Copper-Free Sonogashira Variants
While highly effective, the copper co-catalyst can lead to a significant side reaction: the oxidative homocoupling of the alkyne to form diynes (Glaser coupling).[1][7] This is particularly problematic in aerobic environments. To circumvent this, copper-free protocols have been developed. These systems often require stronger bases, different ligands, or higher temperatures.[12][13] The mechanism is thought to proceed via a tandem Pd/Pd cycle, where a palladium acetylide complex fulfills the role of the copper acetylide in the transmetalation step.[10]
Caption: Copper-Free Sonogashira Mechanism.
Substrate Focus: The Versatility of this compound
The choice of this compound as a coupling partner is strategic, owing to its distinct structural features.
-
Physical Properties: It is a liquid with a boiling point of approximately 68°C at 13 Torr and a density of 0.880 g/mL at 25°C.[14]
-
Tertiary Alcohol as a Protecting Group: The 2-hydroxyprop-2-yl moiety serves as a bulky protecting group for the terminal alkyne. This steric hindrance minimizes unwanted Glaser homocoupling.[13] More importantly, this group can be easily cleaved post-coupling under basic conditions (e.g., using NaOH or K₂CO₃ in methanol) via a retro-Favorskii type reaction to unveil a new terminal alkyne, ready for subsequent transformations. This makes it an excellent and inexpensive alternative to silyl-protected acetylenes.[13]
-
Terminal Alkene Functionality: The presence of the but-3-enyl group provides a second reactive handle within the molecule. After the Sonogashira coupling, the resulting enyne-diol product can undergo a variety of subsequent reactions, such as intramolecular cyclizations to form furans and other heterocycles, making it a valuable precursor for complex molecular architectures.[5][15][16]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be properly degassed to ensure an inert atmosphere, which is critical for catalyst stability and preventing side reactions.[6]
Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling of an Aryl Bromide
This protocol is a robust and widely applicable method for coupling this compound with a range of aryl bromides.
Workflow Diagram
Caption: Workflow for Pd/Cu Co-Catalyzed Protocol.
Materials & Reagents:
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (3 mL) via syringe. Stir the mixture to dissolve the solids.
-
Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired coupled product.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Iodides are more reactive, but bromides are often more cost-effective.[1] |
| Pd Catalyst Loading | 1-3 mol% | Sufficient for efficient turnover; higher loading may be needed for less reactive substrates. |
| Cu(I) Co-catalyst | 2-5 mol% | Ensures efficient formation of the copper acetylide intermediate.[1] |
| Alkyne Stoichiometry | 1.1 - 1.5 equiv. | A slight excess ensures complete consumption of the aryl halide. |
| Base | Et₃N, DIPEA | Acts as both the base and often as a co-solvent.[6] |
| Solvent | THF, DMF, Toluene | Choice depends on substrate solubility and reaction temperature. |
| Temperature | RT to 80 °C | Mild conditions are often sufficient; heating may be required for aryl bromides.[1] |
Protocol 2: Copper-Free Coupling of an Aryl Iodide
This protocol is ideal for situations where the formation of diacetylenic homocoupling products is a concern or when simplifying product purification by omitting copper is desired.[13]
Materials & Reagents:
-
Aryl Iodide (e.g., 4-Iodotoluene)
-
This compound
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tri(p-tolyl)phosphine [P(p-tol)₃] or SPhos/XPhos
-
1,8-Diazabicycloundec-7-ene (DBU) or Cs₂CO₃
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk tube, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(p-tol)₃ (0.06 mmol, 6 mol%).
-
Add anhydrous THF (2 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.
-
Add the aryl iodide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and additional THF (3 mL).
-
Add the base, DBU (3.0 mmol, 3.0 equiv.), via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C for 6-18 hours, monitoring for completion by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the product.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | Aryl Iodide | Aryl iodides are generally more reactive in copper-free systems.[12] |
| Pd Catalyst Loading | 2-5 mol% | Copper-free systems may require slightly higher catalyst loadings.[13] |
| Ligand | P(p-tol)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition.[9] |
| Base | DBU, Cs₂CO₃, K₂CO₃ | A stronger organic or inorganic base is typically required to deprotonate the alkyne without copper.[13] |
| Solvent | THF, Dioxane, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 60 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion.[13] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Base is not strong or soluble enough. | 1. Use fresh catalyst or a pre-catalyst like PdCl₂(PPh₃)₂.2. Thoroughly degas all solvents and reagents via freeze-pump-thaw or sparging with inert gas.3. Switch to a stronger or more soluble base (e.g., DBU for copper-free). |
| Glaser Homocoupling | Presence of oxygen in the Cu-catalyzed reaction. | 1. Improve inert atmosphere technique.2. Ensure the amine base is freshly distilled and anhydrous.3. Switch to a copper-free protocol.[1][7] |
| Decomposition of Starting Material | Reaction temperature is too high. | 1. Lower the reaction temperature and increase the reaction time.2. Screen alternative solvents with lower boiling points. |
| Formation of Heck-type Side Products | Competing reaction pathway, especially with electron-deficient alkenes (not typical for this substrate). | Ensure a fully inert atmosphere; the presence of oxygen can affect catalyst speciation. |
Conclusion
The Sonogashira coupling using this compound is a powerful and versatile strategy for synthesizing complex molecular scaffolds. The substrate's unique combination of a protected terminal alkyne and a reactive alkene moiety makes it an exceptionally valuable building block. By understanding the underlying mechanism and carefully selecting between copper-co-catalyzed and copper-free protocols, researchers can reliably access a diverse range of enyne-diol derivatives. These intermediates are primed for subsequent transformations, including deprotection to reveal a terminal alkyne or intramolecular cyclization, opening avenues for the efficient synthesis of pharmaceuticals, natural products, and advanced organic materials.
References
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Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
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Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]
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Sonogashira coupling in natural product synthesis. (2022). ResearchGate. [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Coupling to alkynes: the Sonogashira reaction. University of Liverpool. [Link]
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Sonogashira coupling. (2019, January 7). YouTube. [Link]
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Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Košan, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). Semantic Scholar. [Link]
-
Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. (2010). ResearchGate. [Link]
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Shroder, M. The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
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Flow Chemistry: Sonogashira Coupling. Syrris. [Link]
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Urgaonkar, S., & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group, University of Pittsburgh. [Link]
-
Mohammed, S. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
This compound. PubChem. [Link]
-
Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-free and ligand-free Sonogashira cross-coupling. (2021). ResearchGate. [Link]
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2-Methyl-6-hepten-3-ol. PubChem. [Link]
-
Comprehensive Strategies on the Synthesis of Ene-Yne Derivatives. (2021). ResearchGate. [Link]
-
This compound. LookChem. [Link]
-
Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles. (2022). Organic Chemistry Frontiers. [Link]
-
2-Methyl-6-hepten-3-ol. NIST WebBook. [Link]
-
Gold-catalyzed cyclization of enyne-1,6-diols to substituted furans. (2009). ResearchGate. [Link]
-
Tandem Sonogashira coupling: an efficient tool for the synthesis of diarylalkynes. (2005). ARKIVOC. [Link]
-
Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. (2023, November 12). YouTube. [Link]
-
Zhang, S., et al. (2022). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Molecules. [Link]
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Application Notes and Protocols for the Utilization of 2-Methyl-6-hepten-3-yn-2-ol in Click Chemistry
Introduction: Unveiling the Potential of a Bifunctional Linker in Click Chemistry
2-Methyl-6-hepten-3-yn-2-ol is a fascinating, yet underutilized, molecule in the realm of click chemistry. Its structure is distinguished by the presence of two key functional groups: a terminal alkyne and a terminal alkene, in addition to a tertiary alcohol. This unique combination presents a wealth of opportunities for the synthesis of complex molecular architectures. The terminal alkyne is a ready participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the formation of stable triazole linkages.[1][2][3] The presence of the alkene and hydroxyl moieties offers orthogonal handles for further functionalization, making this compound a versatile building block in drug discovery, bioconjugation, and materials science.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the capabilities of this compound in click chemistry. While direct, peer-reviewed applications of this specific molecule in click chemistry are not extensively documented, the following protocols are based on well-established principles of CuAAC and are designed to serve as a robust starting point for its application.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for successful experimental design.
| Property | Value | Source |
| CAS Number | 27068-29-7 | [4][5] |
| Molecular Formula | C8H12O | [4][5] |
| Molecular Weight | 124.18 g/mol | [4][5] |
| Boiling Point | 68 °C at 13 Torr | [4] |
| Density | 0.880 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.461 | [4] |
Core Application: Synthesis of a 1,4-Disubstituted Triazole
The primary application of this compound in click chemistry is its participation as the alkyne component in the CuAAC reaction to form a 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2][3]
Reaction Principle
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent, typically sodium ascorbate.[3] The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted Triazole using this compound
This protocol outlines a general method for the CuAAC reaction between this compound and a generic organic azide (e.g., benzyl azide).
Materials:
-
This compound (purity ≥97%)
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 124 mg) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 40 mg) in deionized water (1 mL). In another vial, prepare a solution of CuSO4·5H2O (0.1 mmol, 25 mg) in deionized water (1 mL).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4 solution. The reaction mixture may turn cloudy or change color upon addition of the catalyst.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated NaHCO3 solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent to afford the desired 1,4-disubstituted triazole.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent System: A 1:1 mixture of tert-butanol and water is chosen to ensure the solubility of both the organic substrates and the inorganic catalyst components.
-
Catalyst System: The use of CuSO4 and sodium ascorbate for the in situ generation of Cu(I) is a widely adopted, reliable, and convenient method for CuAAC reactions.[3]
-
Stoichiometry: A 1:1 molar ratio of the alkyne and azide is typically used. However, for precious or sensitive substrates, a slight excess of one reagent can be employed to drive the reaction to completion.
-
Workup: The aqueous workup with NaHCO3 is to neutralize any acidic byproducts and remove residual copper salts.
Visualization of the Workflow
The following diagram illustrates the general workflow for the synthesis of a 1,4-disubstituted triazole using this compound.
Caption: General workflow for CuAAC synthesis.
Application in Bioconjugation: A Hypothetical Protocol
The presence of the hydroxyl group in this compound opens up possibilities for its use in bioconjugation. After the click reaction, the hydroxyl group can be further functionalized, for example, by esterification with a linker attached to a biomolecule. Alternatively, the alkene moiety could be functionalized prior to or after the click reaction.
Protocol 2: Hypothetical Two-Step Bioconjugation Strategy
This protocol describes a hypothetical two-step strategy for labeling a biomolecule (e.g., a protein with an available amine group) using this compound as a linker.
Step 1: Synthesis of an Amine-Reactive Triazole Linker
-
Perform the CuAAC reaction as described in Protocol 1 between this compound and an azide-containing a protected carboxylic acid (e.g., 3-azidopropanoic acid).
-
Deprotect the carboxylic acid to yield the triazole with a free carboxylic acid group.
-
Activate the carboxylic acid using standard coupling chemistry (e.g., conversion to an N-hydroxysuccinimide (NHS) ester) to create an amine-reactive linker.
Step 2: Conjugation to a Biomolecule
-
Dissolve the amine-containing biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add a molar excess of the NHS-activated triazole linker to the biomolecule solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.
Logical Framework for the Hypothetical Bioconjugation
Caption: Hypothetical two-step bioconjugation workflow.
Conclusion and Future Perspectives
This compound is a promising, yet largely unexplored, building block for click chemistry. Its bifunctional nature, possessing both a terminal alkyne for CuAAC and an alkene for further modifications, makes it a valuable tool for the synthesis of complex molecules and bioconjugates. The protocols provided herein, though based on established principles rather than direct literature examples for this specific molecule, offer a solid foundation for researchers to begin exploring its potential. Future work should focus on the experimental validation of these protocols and the exploration of the orthogonal reactivity of the alkene and hydroxyl groups in post-click modifications. Such studies will undoubtedly expand the utility of this versatile molecule in various fields of chemical and biological sciences.
References
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This compound. LookChem. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. PubMed. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Scheme 48: Mechanism for the synthesis of functionalized triazoles from... ResearchGate. [Link]
-
One-pot synthesis of 1-monosubstituted-1, 2, 3-triazoles from 2-methyl-3-butyn-2-ol. ResearchGate. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
This compound | C8H12O. PubChem. [Link]
-
2-Methyl-6-hepten-3-ol | C8H16O. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-6-hepten-3-yn-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-6-hepten-3-yn-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will address common experimental challenges, explain the causality behind protocol choices, and offer robust troubleshooting solutions in a direct question-and-answer format.
Synthesis Overview and Mechanism
The synthesis of this compound, a tertiary acetylenic alcohol, is most effectively achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[1] In this specific case, the synthesis proceeds in two primary stages:
-
Formation of the Acetylide Grignard Reagent: A terminal alkyne, 4-penten-1-yne, is deprotonated by a commercially available Grignard reagent (such as ethylmagnesium bromide) to form the corresponding magnesium halide salt. This reaction is an acid-base reaction where the sp-hybridized C-H bond of the alkyne is sufficiently acidic to be deprotonated by the strongly basic Grignard reagent.[2][3]
-
Nucleophilic Addition to Acetone: The newly formed acetylide Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. This addition forms a tetrahedral alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the magnesium alkoxide, yielding the final product, this compound.
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis.
Sources
Optimizing reaction conditions for 2-Methyl-6-hepten-3-yn-2-ol
Introduction: A Versatile Building Block
Welcome to the technical support guide for 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7).[1][2] This molecule is a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures. Its structure, featuring a tertiary alcohol, an internal alkyne, and a terminal alkene, offers multiple reactive handles for sequential chemical transformations.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to optimize your reactions effectively.
Compound Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem[2] |
| Molecular Weight | 124.18 g/mol | PubChem[2] |
| Boiling Point | 68 °C @ 13 Torr | LookChem[1] |
| Density | 0.880 g/mL at 25 °C | LookChem[1] |
| Refractive Index (n20/D) | 1.461 | LookChem[1] |
| CAS Number | 27068-29-7 | LookChem[1] |
Part 1: Synthesis & Optimization FAQs
The synthesis of this compound is typically achieved through the nucleophilic addition of an appropriate organometallic reagent to a ketone. Understanding the nuances of this process is critical for achieving high yield and purity.
Q1: What is a reliable, lab-scale method for synthesizing this compound?
Answer: A robust and common approach is the Grignard reaction, which involves the addition of an alkynyl Grignard reagent to acetone. Specifically, you would first form the Grignard reagent from 5-bromo-1-pentyne, which is then reacted with acetone. However, a more direct and often higher-yielding method involves the deprotonation of a terminal alkyne with a strong base followed by the addition of acetone.
Here, we detail the synthesis starting from 1-hexen-4-yne via metallation with n-butyllithium and subsequent quenching with acetone. This method avoids the potential complications of Grignard reagent formation with an existing alkene.
-
Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq) to the stirred THF.
-
Alkyne Addition: Add 1-hexen-4-yne (4.0 g, 50 mmol, 1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Acetone Quench: Add anhydrous acetone (4.3 mL, 60 mmol, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction & Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient, e.g., 95:5 to 80:20).
Caption: Workflow for the synthesis of this compound.
Q2: My reaction yield is poor (<50%). What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis often trace back to a few critical parameters. Let's troubleshoot them systematically.
-
Causality 1: Incomplete Deprotonation. The acidity of the alkynyl proton is crucial. If the n-butyllithium is old or has been improperly stored, its effective concentration will be lower than stated. This leads to unreacted starting alkyne.
-
Solution: Titrate your n-butyllithium solution before use to determine its exact molarity. Alternatively, use freshly purchased, high-quality reagent.
-
-
Causality 2: Moisture Contamination. Alkyne anions are extremely strong bases and will be instantly protonated by any trace of water in the solvent, reagents, or glassware.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents from a solvent purification system or freshly opened bottles. Ensure the acetone used is also anhydrous.
-
-
Causality 3: Temperature Control. Adding reagents at too high a temperature can lead to side reactions. For instance, n-butyllithium can react with the THF solvent above -20 °C.
-
Solution: Meticulously maintain the reaction temperature at -78 °C during the addition of both n-butyllithium and acetone. Use a properly insulated bath and monitor the internal reaction temperature, not just the bath temperature.
-
-
Causality 4: Side Reactions of Acetone. Acetone can undergo self-condensation (aldol reaction) if the conditions are not optimal or if the local concentration of the alkynilide is too low when acetone is added.
-
Solution: Add the acetone dropwise to the well-stirred alkynilide solution. This ensures the acetone reacts with the desired nucleophile before it can react with itself.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| n-BuLi Stoichiometry | 1.05 eq | 1.1 - 1.2 eq | Ensures complete deprotonation of the alkyne. |
| Solvent Quality | Reagent Grade THF | Anhydrous THF (<50 ppm H₂O) | Prevents quenching of the highly basic alkynilide intermediate. |
| Temperature | -70 °C to -78 °C | Strictly ≤ -75 °C | Minimizes side reactions and solvent degradation. |
| Addition Rate | Rapid addition | Slow, dropwise addition | Maintains temperature control and minimizes self-condensation. |
Part 2: Purification and Handling
Proper handling and purification are essential to obtain a high-purity product and ensure its stability for subsequent use.
Q1: What is the best method to purify the final product? Vacuum distillation or column chromatography?
Answer: The choice depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for larger scales (>5 g). It is highly effective at removing non-volatile impurities (e.g., salts, oligomeric side products). Given the compound's boiling point of 68 °C at 13 Torr, a good vacuum system is required.[1]
-
Pro-Tip: Perform a short-path distillation to minimize product loss on the glass surfaces.
-
-
Flash Column Chromatography: This is ideal for smaller scales or when impurities have similar volatility to the product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture like 98:2 Hexane:Ethyl Acetate and gradually increase the polarity to elute the product. The tertiary alcohol will have moderate polarity.
-
Trustworthiness: Use TLC (Thin Layer Chromatography) first to determine the optimal solvent system that gives good separation (Rf of ~0.3 for the product). This validates your column conditions before you commit your material.
-
Q2: My purified product turns yellow and shows new peaks in the NMR after a week. How should I store it?
Answer: The combination of an alkyne and an alkene in your molecule makes it susceptible to oxidation and polymerization, especially when exposed to air, light, and heat.
-
Recommended Storage Protocol:
-
Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Keep it in a refrigerator at 4 °C. For long-term storage (>1 month), a freezer at -20 °C is recommended.
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light, which can catalyze degradation.
-
Purity: Ensure the product is free from any residual acid or base from the workup, as these can catalyze decomposition pathways.
-
Part 3: Key Synthetic Applications & Troubleshooting
A primary use of compounds like this compound is as a protected form of a terminal alkyne. The 2-hydroxyprop-2-yl group can be cleaved to reveal the C-H bond of the alkyne, which can then be used in coupling reactions.
Q1: How do I deprotect the alkyne for a subsequent Sonogashira coupling reaction?
Answer: The deprotection is a base-catalyzed retro-Favorskii reaction, where the tertiary alcohol is cleaved to release acetone and the terminal alkyne. A small amount of a strong, non-nucleophilic base in a high-boiling solvent is typically used.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in toluene (50 mL).
-
Catalyst: Add a catalytic amount of sodium hydride (NaH, ~0.5 mmol, 5 mol%) or potassium hydroxide (KOH).
-
Reaction: Heat the mixture to reflux (approx. 110 °C). The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. The acetone byproduct will boil out of the reaction.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over MgSO₄ and concentrate carefully under reduced pressure to obtain the terminal alkyne, 1-hepten-5-yne. Caution: The product is volatile.
Caption: Sequential deprotection and Sonogashira coupling workflow.
Q2: My Sonogashira coupling reaction is failing. I see starting materials and some dark precipitate. What's wrong?
Answer: Sonogashira coupling failures often point to issues with the catalyst, atmosphere, or substrates.[3]
-
Causality 1: Catalyst Deactivation. The Palladium(0) active species is sensitive to oxygen. If your reaction is not thoroughly deoxygenated, the catalyst will oxidize and precipitate as palladium black.
-
Causality 2: Homocoupling (Glaser Coupling). The dark precipitate could also be copper acetylide polymers resulting from the homocoupling of your alkyne. This is promoted by oxygen and an excess of the copper(I) co-catalyst.
-
Causality 3: Poor Substrate Quality. The aryl halide might be unreactive (e.g., aryl chlorides are much less reactive than bromides or iodides), or your deprotected alkyne might be impure.
-
Solution: Use aryl iodides or bromides for the highest reactivity. Ensure your terminal alkyne from the deprotection step is pure and free of any basic residue that could interfere with the catalyst system.
-
References
- Flow Chemistry: Sonogashira Coupling.
- Tandem Sonogashira coupling: an efficient tool for the synthesis of diarylalkynes.
- This compound - LookChem.
- This compound | C8H12O - PubChem.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH.
- Sonogashira Coupling - Organic Chemistry Portal.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H12O | CID 12228205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-6-hepten-3-yn-2-ol
Welcome to the technical support center for the purification of 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile enyne alcohol. Here, we address common challenges encountered during its purification, providing not just procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.
Introduction to the Chemistry of this compound
This compound is a tertiary propargyl alcohol containing both an alkene and an alkyne functionality. Its synthesis typically involves the nucleophilic addition of a pentenyl acetylide to acetone, often via a Grignard reaction. The purification of this molecule is critical as residual starting materials, byproducts, or degradation products can interfere with subsequent reactions or biological assays. The presence of the tertiary alcohol and the conjugated system makes the molecule susceptible to certain degradation pathways, particularly under acidic conditions or at elevated temperatures.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues you may encounter during the purification of this compound.
Low Yield After Aqueous Workup and Extraction
Question: I've completed the synthesis of this compound, but my yield is significantly lower than expected after the initial extraction. What could be the cause?
Answer:
Low yield after the initial workup is a common issue and can often be attributed to one of the following:
-
Incomplete Quenching of the Reaction: If you've used a Grignard reagent, it's crucial to quench the reaction properly. A slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. Adding water directly can lead to a vigorous reaction that may cause localized heating and potential degradation of the product.
-
Emulsion Formation: The presence of magnesium salts from a Grignard reaction can lead to the formation of persistent emulsions during extraction, trapping your product in the interfacial layer.
-
Troubleshooting Emulsions:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite® can help to remove fine particulate matter that may be stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also minimize emulsion formation.
-
-
-
Incorrect pH of the Aqueous Phase: this compound, like many tertiary alcohols, can be sensitive to acidic conditions, which can catalyze dehydration or other rearrangements. It is advisable to maintain a neutral to slightly basic pH during the workup and extraction.[1]
-
Insufficient Extraction: Your product may have some solubility in the aqueous phase. Ensure you are performing multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate to maximize recovery.
Product Purity is Low After Distillation
Question: I've performed a vacuum distillation of my crude this compound, but the resulting product is still impure according to my NMR/GC analysis. Why is this, and how can I improve the purity?
Answer:
Low purity after distillation often points to the presence of impurities with boiling points close to that of your product or thermal degradation during the distillation process.
-
Co-distilling Impurities:
-
Unreacted Starting Materials: Unreacted acetone or the precursor to your pentenyl acetylide may co-distill with your product.
-
Side-Products: Side-products from the synthesis, such as isomers or dimers, may have similar boiling points.
-
-
Thermal Degradation: Although vacuum distillation lowers the boiling point, prolonged exposure to heat can still cause degradation of sensitive molecules like tertiary alcohols.
Troubleshooting Distillation:
-
Fractional Distillation: If you suspect closely boiling impurities, a fractional distillation column (e.g., a Vigreux or packed column) will provide better separation than a simple distillation.
-
Optimize Vacuum and Temperature: Aim for the lowest possible distillation temperature by using a good vacuum source. The reported boiling point is 68 °C at 13 Torr.[2] Operating at a lower pressure will further reduce the required temperature.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized "hot spots" in the distillation flask. Do not heat the flask to dryness, as this can lead to the decomposition of the residue.
-
Consider an Alternative Purification Method: If distillation fails to provide the desired purity, flash column chromatography is an excellent alternative.
Difficulty with Flash Column Chromatography
Question: I'm trying to purify this compound using flash chromatography, but I'm having trouble with separation. What solvent system and stationary phase should I use?
Answer:
Flash chromatography is a powerful technique for purifying moderately polar compounds like your target molecule.[3]
-
Stationary Phase: Standard silica gel (SiO₂) is the most common and generally effective stationary phase for this type of compound.
-
Mobile Phase (Eluent): The key to good separation is choosing the right mobile phase. For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is ideal.
-
Recommended Starting Point: A mixture of hexanes and ethyl acetate is a good starting point. You can begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute your product.
-
TLC is Your Guide: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.
-
-
Common Chromatography Problems and Solutions:
-
Product Elutes Too Quickly (High Rf): Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).
-
Product Doesn't Move from the Baseline (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).
-
Poor Separation (Streaking or Overlapping Spots):
-
Sample Overload: You may have loaded too much crude material onto the column.
-
Inappropriate Solvent System: The chosen solvent system may not be providing adequate resolution. Try a different solvent system, for example, dichloromethane and methanol, or diethyl ether and hexanes.
-
Compound Degradation on Silica: While less common for this molecule under neutral conditions, some sensitive compounds can degrade on acidic silica gel. You can use silica gel that has been treated with a base (e.g., triethylamine) if you suspect this is an issue.
-
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the temperature to ensure it does not rise significantly.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and shake gently to mix. Allow the layers to separate.
-
Drain the aqueous layer and set it aside.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Extract the initial aqueous layer twice more with diethyl ether.
-
Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a short path distillation head or a Vigreux column for fractional distillation.
-
Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, and once a stable pressure is reached (aim for <15 Torr), begin to heat the distillation flask gently in a heating mantle.
-
Collect the fraction that distills at the expected boiling point (approximately 68 °C at 13 Torr).[2] Monitor the head temperature closely; a stable temperature indicates a pure fraction is being collected.
Data Presentation
| Property | Value | Source |
| CAS Number | 27068-29-7 | [2] |
| Molecular Formula | C₈H₁₂O | [4] |
| Molecular Weight | 124.18 g/mol | [4] |
| Boiling Point | 68 °C at 13 Torr | [2] |
| Density | 0.880 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.461 | [2] |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
-
This compound. LookChem. [Link]
- US Patent 3,838,183. Synthesis of 2-methyl-3-buten-2-ol.
-
2-Methyl-6-hepten-3-ol. PubChem. [Link]
-
2-Methyl-6-hepten-3-ol. NIST WebBook. [Link]
-
Chromatography. Teledyne LABS. [Link]
-
This compound. PubChem. [Link]
- US Patent 6,232,506 B1. Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol.
- EP 0765853 B1. Process for preparing 6-methylheptan-2-one.
- CN 104045518 A.
- CN 1250507 C. Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol.
Sources
Technical Support Center: Improving the Yield of 2-Methyl-6-hepten-3-yn-2-ol
Welcome to the technical support guide for the synthesis of 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7)[1][2]. This document is intended for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As your dedicated application scientist, my goal is to provide not just a method, but a comprehensive understanding of the reaction's nuances to empower you to achieve consistent, high-yield results.
The synthesis of this tertiary acetylenic alcohol is a cornerstone reaction, often involving the nucleophilic addition of an acetylide to a ketone. While conceptually straightforward, success lies in the meticulous control of reaction parameters and a proactive approach to troubleshooting. This guide is structured as a series of frequently asked questions (FAQs) that address the most common challenges, followed by a detailed, optimized protocol and data interpretation guidelines.
Section 1: Reaction Fundamentals & Mechanism
The most common and efficient route to this compound involves the formation of an alkynyl Grignard reagent, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. The reaction proceeds in two main stages:
-
Deprotonation: A terminal alkyne, 4-penten-1-yne, is deprotonated by a strong base, typically a Grignard reagent like ethylmagnesium bromide, to form the corresponding magnesium acetylide. This is an acid-base reaction where the Grignard reagent deprotonates the terminal alkyne, which has an acidic proton[3].
-
Nucleophilic Addition: The newly formed alkynyl Grignard reagent attacks the carbonyl carbon of acetone. The resulting tetrahedral intermediate is then protonated during an acidic workup to yield the final tertiary alcohol product[4][5].
Reaction Mechanism
Caption: General mechanism for the synthesis of a tertiary acetylenic alcohol.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most pressing issues that can lead to diminished yields or impure products. The advice provided is based on established chemical principles and practical laboratory experience.
Q1: My yield is consistently low (<50%). What are the most probable causes?
Low yields are often traced back to issues with the Grignard reagent, either in its formation or its reactivity.
A1: The primary culprits for low yields are:
-
Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will react readily with any source of acidic protons, such as water from inadequately dried glassware or solvents, or even atmospheric moisture[6]. This acid-base reaction quenches the Grignard reagent, rendering it non-nucleophilic and drastically reducing the yield of your desired product[3][6].
-
Solution: Rigorously dry all glassware in an oven (120-150°C) overnight or flame-dry it under vacuum immediately before use. Cool the apparatus under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide that prevents the reaction with the alkyl halide.
-
Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated prior to use. Common activation methods include crushing the turnings under an inert atmosphere to expose fresh surfaces, or adding a small crystal of iodine, which can etch the oxide layer[7].
-
-
Side Reactions: The most common side reaction is the Wurtz-type homocoupling of your starting alkyl halide, which can be promoted by localized high temperatures or certain catalysts[7].
-
Solution: Ensure a controlled, dropwise addition of the alkyl halide to the magnesium suspension to maintain a steady reaction temperature and avoid hotspots. Maintain gentle reflux if necessary, but avoid excessive heating[7].
-
Q2: I'm observing a dark, tarry, or polymeric substance in my reaction flask. What is it and how can I prevent it?
A2: The formation of dark, insoluble materials is usually a result of polymerization or decomposition reactions.
-
Cause: Acetylenic compounds, especially under basic conditions or in the presence of trace metals, can undergo polymerization. Additionally, if the reaction temperature is too high during the addition of acetone, side reactions like aldol condensation of the acetone can occur, leading to high-molecular-weight byproducts.
-
Prevention:
-
Temperature Control: The addition of acetone to the alkynyl Grignard reagent is highly exothermic. This step must be performed at a low temperature (typically 0 °C) with efficient stirring to dissipate heat and prevent side reactions[4].
-
Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Oxygen can initiate radical polymerization pathways.
-
Quenching: Quench the reaction promptly after it has reached completion (monitored by TLC or GC) to prevent prolonged exposure of the product to the basic reaction conditions.
-
Q3: The purification by vacuum distillation is difficult. The product seems to decompose. Are there alternatives?
A3: Tertiary alcohols, particularly acetylenic ones, can be thermally sensitive and may decompose upon heating, especially if acidic or basic impurities are present[8]. The boiling point of this compound is approximately 68 °C at 13 Torr[1].
-
Troubleshooting Distillation:
-
Ensure the system is under a deep vacuum to lower the required boiling temperature.
-
Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Neutralize the crude product carefully before distillation. Residual acid or base can catalyze decomposition.
-
-
Alternative Purification Methods:
-
Column Chromatography: Silica gel chromatography is an excellent alternative for purifying thermally sensitive compounds. A non-polar eluent system (e.g., hexanes/ethyl acetate) will effectively separate the relatively polar alcohol from non-polar byproducts.
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the crude product before the final purification step[9]. The tertiary alcohol itself is neutral.
-
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture contamination; Inactive Magnesium; Side reactions (e.g., Wurtz coupling) | Rigorously dry all equipment and reagents[6][7]; Use fresh or activated magnesium; Control addition rate and temperature. |
| Dark/Tarry Byproduct | Polymerization of alkyne; Aldol condensation of acetone; Oxidation | Maintain low temperature (0°C) during acetone addition; Ensure a strict inert atmosphere; Quench reaction promptly. |
| Decomposition during Distillation | Thermal instability of the tertiary alcohol; Presence of acidic/basic impurities | Use high vacuum/short-path distillation; Neutralize crude product before heating; Consider column chromatography[8]. |
| Reaction Fails to Initiate | Inactive magnesium; Impure alkyl halide; Insufficient initiator (e.g., iodine) | Activate magnesium with iodine or 1,2-dibromoethane; Use pure, freshly distilled alkyl halide. |
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by incorporating the troubleshooting insights discussed above.
Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
Reagents & Equipment:
-
Magnesium turnings
-
Ethyl bromide
-
4-Penten-1-yne
-
Acetone, anhydrous
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble a three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 eq.) in the flask.
-
Add a small volume of anhydrous ether or THF, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.05 eq.) in anhydrous ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. Initiation is indicated by gentle bubbling and warming. If it doesn't start, add a single crystal of iodine.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Alkynyl Grignard Formation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add 4-penten-1-yne (1.0 eq.), dissolved in anhydrous ether, dropwise via the dropping funnel. Vigorous gas evolution (ethane) will be observed[4].
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction with Acetone:
-
Cool the freshly prepared alkynyl Grignard solution back down to 0 °C.
-
Add anhydrous acetone (1.2 eq.), dissolved in anhydrous ether, dropwise. Maintain the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC until the starting alkyne is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation (approx. 68 °C @ 13 Torr) or column chromatography on silica gel[1].
-
Section 4: Analytical Characterization
To confirm the identity and purity of the final product, the following analytical data should be obtained:
-
¹H NMR: Expect characteristic peaks for the two methyl groups (singlet), the allylic protons, the vinylic protons, and the hydroxyl proton.
-
¹³C NMR: Expect signals for the quaternary alcohol carbon, the two acetylenic carbons, the two methyl carbons, and the three carbons of the pentenyl group.
-
IR Spectroscopy: Look for a strong, broad absorption around 3300-3400 cm⁻¹ (O-H stretch), a weak absorption around 2200 cm⁻¹ (C≡C stretch), and a peak around 1640 cm⁻¹ (C=C stretch).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 124.18[2].
By following this guide, you will be well-equipped to optimize your synthesis of this compound, troubleshoot common problems effectively, and achieve reliable, high-yield results.
References
- BenchChem. (n.d.). Identifying and minimizing side products in Grignard reactions.
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Google Patents. (1939). Preparation of acetylenic alcohols. (US2163720A).
- Student Doctor Network Forums. (2009). Grignard and alkyne.
- Quora. (2020). How does Grignard reagent react with alkyne?.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Hept-3-yn-2-ol via Grignard Reaction.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Methyl-6-hepten-3-ol. (CID 144868).
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
- PubChem. (n.d.). This compound. (CID 12228205).
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Tertiary Amino Alcohols.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C8H12O | CID 12228205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Grignard Reactions for 2-Methyl-6-hepten-3-yn-2-ol Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 2-Methyl-6-hepten-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this Grignard reaction. Here, we translate theoretical knowledge into actionable, field-proven insights to optimize your synthetic outcomes.
Introduction: The Chemistry at Hand
The synthesis of this compound, a tertiary alkynyl alcohol, is most efficiently achieved via the nucleophilic addition of a 4-penten-1-ynyl Grignard reagent to acetone. This reaction, while powerful, is sensitive to a variety of experimental parameters that can significantly impact yield and purity. This guide will address the common challenges and provide robust protocols to ensure reproducible success.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental hurdles.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What's going wrong?
Answer:
The initiation of Grignard reagent formation is often the most critical and frustrating step. The primary culprit is typically the passivating layer of magnesium oxide on the surface of the magnesium turnings. Here’s a breakdown of the causes and solutions:
-
Cause: Magnesium oxide layer preventing reaction with the alkyl/alkenyl halide.
-
Solution: Magnesium Activation. Several methods can be employed to activate the magnesium surface:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (in an inert atmosphere) can expose a fresh, reactive surface.
-
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[1][2][3] The disappearance of the iodine's color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates successful activation.
-
-
Cause: Presence of moisture in the glassware or solvent.
-
Solution: Rigorous Anhydrous Conditions. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon).[4] Solvents must be anhydrous. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Cause: Impure starting halide.
-
Solution: Purification of Starting Materials. Ensure your 4-bromo-1-butene (or corresponding halide) is pure and dry. Distillation prior to use is recommended.
Question 2: I'm experiencing a low yield of this compound despite successful Grignard formation. What are the likely side reactions?
Answer:
Low yields of the desired tertiary alcohol can be attributed to several competing reactions. Understanding these pathways is key to mitigating them.
-
Cause: Enolization of Acetone. The Grignard reagent is a strong base and can deprotonate the α-carbon of acetone, forming an enolate.[5] This is more prevalent with sterically hindered Grignard reagents, but can still occur.
-
Solution: Temperature Control. Add the acetone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[6]
-
-
Cause: Wurtz Coupling. The Grignard reagent can react with the starting halide, leading to the formation of a dimer.
-
Solution: Slow Addition. Add the halide dropwise to the magnesium suspension during Grignard formation to maintain a low concentration of the halide, minimizing this side reaction.[7]
-
-
Cause: Reaction with Protic Impurities. As mentioned, any trace of water, or even the acidic terminal alkyne proton if not properly managed, will quench the Grignard reagent.
-
Solution: Use a slight excess of a simple Grignard reagent (like ethylmagnesium bromide) to first deprotonate the terminal alkyne (3-buten-1-yne) before its reaction with magnesium, or form the alkynyl Grignard directly from the alkyne and a Grignard reagent.
-
Question 3: My final product is contaminated with a high-boiling point impurity. What could it be and how do I remove it?
Answer:
A common high-boiling impurity is the product of the Grignard reagent reacting with itself (Wurtz coupling) or other side reactions.
-
Identification: This can often be identified by GC-MS analysis.
-
Removal: Purification by vacuum distillation is typically effective in separating the desired this compound from higher molecular weight byproducts.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[9] THF is often preferred for forming Grignard reagents from vinyl halides due to its higher boiling point and better solvating properties for the Grignard reagent complex.
Q2: How can I confirm the formation and determine the concentration of my Grignard reagent?
A2: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, greyish solution. For quantitative analysis, titration is the most reliable method. A common method involves titrating a sample of the Grignard solution against a known concentration of iodine until the iodine color disappears.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture and air. All operations must be conducted under an inert atmosphere (nitrogen or argon).[10][11]
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.[12][13]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with acetone are exothermic. Maintain good temperature control and have an ice bath readily available.
-
Precursor Hazards: 3-buten-1-yne is a flammable and volatile liquid. Handle with care in a fume hood.[14]
Experimental Protocols
Protocol 1: Synthesis of 4-penten-1-ynylmagnesium bromide
This protocol outlines the in-situ generation of the alkynyl Grignard reagent from 3-buten-1-yne and a commercially available Grignard reagent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Buten-1-yne | 52.08 | (Specify amount) | (Calculate) |
| Ethylmagnesium bromide (1.0 M in THF) | - | (Specify volume) | (Calculate, typically 1.05 eq) |
| Anhydrous THF | - | (Specify volume) | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
Charge the flask with the ethylmagnesium bromide solution in THF.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve the 3-buten-1-yne in anhydrous THF and add it to the dropping funnel.
-
Add the 3-buten-1-yne solution dropwise to the stirred ethylmagnesium bromide solution over 30 minutes. Ethane gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. The resulting solution is the 4-penten-1-ynylmagnesium bromide reagent.
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-penten-1-ynylmagnesium bromide solution | - | (From Protocol 1) | (From Protocol 1) |
| Anhydrous Acetone | 58.08 | (Specify amount) | (Calculate, typically 1.1 eq) |
| Anhydrous THF | - | (Specify volume) | - |
| Saturated aqueous ammonium chloride | - | (Specify volume) | - |
| Diethyl ether | - | (Specify volume) | - |
| Anhydrous magnesium sulfate | - | (Specify amount) | - |
Procedure:
-
Cool the freshly prepared 4-penten-1-ynylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve the anhydrous acetone in anhydrous THF and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent solution. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27068-29-7 | [8][15] |
| Molecular Formula | C₈H₁₂O | [8][15] |
| Molecular Weight | 124.18 g/mol | [8][15] |
| Boiling Point | 68 °C at 13 Torr | [8] |
| Density | 0.880 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.461 | [8] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂), the allylic protons (C≡C-CH₂-CH=), the methyl protons (C(OH)(CH₃)₂), and the hydroxyl proton. |
| ¹³C NMR | Signals for the alkynyl carbons, vinyl carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons. |
| IR (Infrared) | A broad peak around 3300-3400 cm⁻¹ (O-H stretch), a sharp peak around 2200-2250 cm⁻¹ (C≡C stretch), and peaks in the 1640-1680 cm⁻¹ region (C=C stretch). |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pansare, S. V. (2011). Grignard Reagents: New Developments. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 7, pp. 1-36). Georg Thieme Verlag.
-
American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]
-
Organosynthetic & Organometallic Chemistry. (2010, September 11). activation of Magnesium for grignard reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?. Retrieved from [Link]
-
ResearchGate. (n.d.). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-6-hepten-3-ol. NIST WebBook. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]
-
YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction screening and optimization for acetone mono-α-arylation. GC.... Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). (2E)-3-methyl-2-hepten-6-yn-1-ol. Retrieved from [Link]
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-6-hepten-3-ol. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-Methyl-6-hepten-1-yn-3-ol. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-6-hepten-4-yn-2-ol. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
- Google Patents. (n.d.). US6232506B1 - Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol.
-
ResearchGate. (n.d.). A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. Retrieved from [Link]
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Technical Support Center: Alternative Catalysts for Reactions Involving 2-Methyl-6-hepten-3-yn-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-6-hepten-3-yn-2-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the catalytic rearrangement of this tertiary propargyl alcohol. Our focus is on providing practical, field-tested insights into overcoming common experimental hurdles, particularly by exploring alternative catalytic systems to traditional strong acids.
Section 1: Understanding the Core Reactions: Meyer-Schuster vs. Rupe Rearrangement
The primary acid-catalyzed reaction of this compound is a rearrangement to form an α,β-unsaturated ketone. This transformation can proceed through two main pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement. Understanding the mechanistic nuances is critical for troubleshooting and catalyst selection.
FAQ 1: What is the difference between the Meyer-Schuster and Rupe rearrangements for this compound?
The Meyer-Schuster rearrangement is a formal 1,3-shift of the hydroxyl group, leading to an α,β-unsaturated ketone. In contrast, the Rupe rearrangement involves a 1,2-hydroxyl shift, which can also result in an α,β-unsaturated ketone, but often with a different substitution pattern. For tertiary alcohols like this compound, the Rupe pathway can be competitive with the Meyer-Schuster pathway, especially under harsh acidic conditions.[1][2] The competition between these two pathways is a common source of product mixtures.[1]
Section 2: Troubleshooting Traditional Acid Catalysis
The use of strong Brønsted acids like sulfuric acid or acetic acid is the classical approach for these rearrangements. However, this method is often plagued by a number of issues.[3]
Troubleshooting Guide: Common Issues with Strong Acid Catalysts
| Issue | Underlying Cause | Recommended Action |
| Low Yields and Tar Formation | Strong acids and high temperatures can lead to side reactions such as polymerization, self-condensation of the product, or oxidation.[1][3] | Consider milder acid catalysts or transition metal-based systems. Lowering the reaction temperature may also be beneficial. |
| Mixture of Meyer-Schuster and Rupe Products | The high energy barrier for carbocation formation under strongly acidic conditions can lead to a lack of selectivity between the competing rearrangement pathways.[1] | Employing a milder catalyst can often favor one pathway over the other. Transition metal catalysts, in particular, can offer greater selectivity. |
| Formation of Enyne Byproducts | Dehydration of the tertiary alcohol can lead to the formation of an enyne intermediate, a hallmark of the Rupe pathway.[2] | Milder reaction conditions and the use of catalysts that do not strongly promote dehydration are advised. |
| Degradation of Acid-Sensitive Functional Groups | If your substrate contains other acid-sensitive moieties, strong acids can cause unintended side reactions.[1] | The use of neutral or near-neutral catalytic systems, such as certain transition metal complexes, is highly recommended. |
Section 3: A Guide to Alternative Catalytic Systems
To address the limitations of traditional strong acid catalysis, a variety of alternative systems have been developed. These often provide milder reaction conditions, higher yields, and improved selectivity.
Milder Brønsted Acids: The Case for Hypophosphorus Acid
For researchers seeking a more controlled acid-catalyzed reaction, commercially available hypophosphorus acid offers an efficient alternative.[3]
FAQ 2: Why is hypophosphorus acid a better choice than sulfuric acid for the Meyer-Schuster rearrangement?
Hypophosphorus acid is a weaker acid than sulfuric acid, which allows for the rearrangement to proceed under milder conditions.[3] This often translates to cleaner reactions with fewer byproducts.[3] Interestingly, there isn't a direct correlation between the pKa of the acid catalyst and the yield of the enone product, suggesting that the nature of the acid plays a more complex role than simple protonation.[3]
Experimental Protocol: Meyer-Schuster Rearrangement with Hypophosphorus Acid
-
To a solution of this compound in toluene, add a catalytic amount of aqueous hypophosphorus acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Transition Metal Catalysis: A World of Milder Possibilities
A range of transition metal and Lewis acid catalysts have been shown to be effective for the Meyer-Schuster rearrangement under milder conditions, often avoiding the pitfalls of strong acids.[2]
Gold catalysts are particularly interesting as they can be used to either promote the Meyer-Schuster rearrangement or, with the addition of a protic additive, divert the reaction to a regioselective hydration, yielding a β-hydroxy ketone.[4]
FAQ 3: How can I control the outcome of a gold-catalyzed reaction with this compound to favor either the Meyer-Schuster product or the β-hydroxy ketone?
The key is the presence of a protic additive with a pKa between 7 and 9, such as p-nitrophenol or boric acid.[4] In the absence of such an additive, the gold catalyst will typically promote the Meyer-Schuster rearrangement. However, the additive can intercept a key intermediate in the catalytic cycle, leading to protodemetallation and the formation of the β-hydroxy ketone.[4]
Experimental Workflow: Gold-Catalyzed Reactions
Caption: Controlling the outcome of gold catalysis.
The combination of molybdenum and cationic gold catalysts has been shown to dramatically accelerate the 1,3-rearrangement of propargyl alcohols, often leading to high yields under mild conditions and with short reaction times.[5]
FAQ 4: What is the advantage of using a Mo-Au combination catalyst?
This dual catalytic system is highly efficient, allowing for reactions to proceed at room temperature in as little as one hour in many cases.[5] This is a significant improvement over other transition metal systems that often require elevated temperatures.[5]
Experimental Protocol: Mo-Au Catalyzed Rearrangement
-
In a reaction vessel, combine this compound with a suitable solvent (e.g., dichloromethane).
-
Add catalytic amounts of MoO₂(acac)₂, AuCl(PPh₃), and AgOTf (typically 1 mol % each).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.
Other transition metals such as Ruthenium and Silver have also been reported to catalyze the Meyer-Schuster rearrangement under milder conditions than strong acids.[2] Palladium catalysts, while more commonly associated with hydrogenation reactions, can also play a role in the synthesis of related compounds.[6][7] For instance, palladium on carbon is a common catalyst for the hydrogenation of carbon-carbon double bonds.[7]
Comparative Overview of Alternative Catalysts
| Catalyst System | Typical Conditions | Key Advantages | Potential Issues |
| Hypophosphorus Acid | Toluene, 80-100 °C | Milder than strong acids, commercially available.[3] | Still requires heating, may not be suitable for highly sensitive substrates. |
| Gold Catalysts | Room temperature, various solvents | High selectivity, can be tuned to produce different products.[4] | Can be expensive, requires careful control of additives for desired outcome. |
| Mo-Au Combo | Room temperature, short reaction times | Very high efficiency and mild conditions.[5] | Requires a multi-component catalyst system. |
| Ru and Ag Catalysts | Mild conditions[2] | Avoids strong acids.[2] | May require specific ligands for optimal activity. |
Section 4: Concluding Remarks
The catalytic rearrangement of this compound is a powerful transformation for the synthesis of α,β-unsaturated ketones. While traditional strong acid catalysis is a viable option, it is often hampered by low yields and a lack of selectivity. The alternative catalytic systems presented in this guide offer a range of milder, more efficient, and more selective methods for achieving this transformation. As a Senior Application Scientist, I encourage you to explore these alternatives to optimize your synthetic routes.
References
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This compound - LookChem . LookChem. [Link]
- Process for preparing 6-methylheptan-2-one - Google Patents.
-
Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Rupe Rearrgment | PPTX - Slideshare . Slideshare. [Link]
- Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol - Google Patents.
-
The Meyer–Schuster Rearrangement - Organic Reactions . Organic Reactions. [Link]
-
Meyer–Schuster rearrangement - Wikipedia . Wikipedia. [Link]
-
2-Methyl-6-hepten-3-ol | C8H16O | CID 144868 - PubChem . PubChem. [Link]
- Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol - Google Patents.
-
This compound | C8H12O | CID 12228205 - PubChem . PubChem. [Link]
-
Mo−Au Combo Catalysis for Rapid 1,3-Rearrangement of Propargyl Alcohols into α,β-Unsaturated Carbonyl Compounds | Organic Letters - ACS Publications . ACS Publications. [Link]
-
Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols - PubMed . PubMed. [Link]
Sources
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- 4. Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]
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Protecting group strategies for the hydroxyl function in 2-Methyl-6-hepten-3-yn-2-ol
Welcome to the technical support center for protecting group strategies focused on 2-Methyl-6-hepten-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of protecting the tertiary hydroxyl group in this multifunctional molecule. Here, we provide in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is protecting the hydroxyl group of this compound necessary?
The hydroxyl group of this compound is acidic and can interfere with a variety of subsequent reactions.[1][2] For instance, if you plan to perform reactions involving strong bases, such as Grignard reagents or organolithiums for modifications at other positions of the molecule, the unprotected alcohol will be deprotonated, consuming the reagent and preventing the desired reaction.[1][3][4] Protection masks the reactivity of the alcohol, allowing for selective transformations elsewhere in the molecule.[5][6]
FAQ 2: What are the main challenges in protecting the hydroxyl group of this specific molecule?
The primary challenges are:
-
Steric Hindrance: The hydroxyl group is tertiary, making it sterically hindered. This can slow down the protection reaction and may require more forcing conditions or more reactive reagents.
-
Presence of Unsaturation: The molecule contains both an alkene and an alkyne. The chosen protecting and deprotecting conditions must be compatible with these functional groups to avoid unwanted side reactions.
FAQ 3: Which protecting groups are most suitable for a tertiary propargylic alcohol like this compound?
Given the steric hindrance and the need for stability, the most commonly employed and effective protecting groups are silyl ethers.[1][3][7] Specifically:
-
tert-Butyldimethylsilyl (TBS/TBDMS): Offers a good balance of stability and ease of removal. It is robust enough to withstand many reaction conditions while being readily cleaved by fluoride sources.[8][9]
-
Triisopropylsilyl (TIPS): Due to its greater steric bulk, it can sometimes be more challenging to introduce but offers enhanced stability compared to TBS, particularly under acidic conditions.[10][11]
-
Methoxymethyl (MOM) ether: An acetal-based protecting group that can be an alternative, though its introduction and cleavage conditions (typically acidic) need to be carefully considered to avoid side reactions with the double or triple bonds.[1][7][12]
Section 2: Troubleshooting Guides
Issue 1: Low Yield During TBS Protection
Question: I am attempting to protect this compound with TBS-Cl and imidazole in DMF, but I am observing a low yield of the desired TBS-ether, with a significant amount of starting material remaining even after prolonged reaction times. What could be the issue?
Answer: This is a common issue stemming from the steric hindrance of the tertiary alcohol. Here are several troubleshooting steps:
-
Increase Reagent Reactivity:
-
Switch to TBS-Triflate (TBS-OTf): TBS-OTf is significantly more reactive than TBS-Cl and is often the reagent of choice for protecting hindered alcohols.[13] Use a non-nucleophilic base like 2,6-lutidine or triethylamine (TEA) in a solvent like dichloromethane (DCM).
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor the reaction carefully to avoid potential side reactions.
-
Use a Stronger Base: While imidazole is standard, for a hindered alcohol, a stronger non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) might be more effective.[3]
-
-
Ensure Anhydrous Conditions: Silylating agents are sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Any water present will consume the TBS-Cl.
Workflow: Selecting a Silylating Agent for a Hindered Alcohol
Sources
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- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 4. Show how a protecting group might be used to make these reactions... | Study Prep in Pearson+ [pearson.com]
- 5. jocpr.com [jocpr.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. fiveable.me [fiveable.me]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
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- 12. adichemistry.com [adichemistry.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
Overcoming low yield in the synthesis of 2-Methyl-6-hepten-3-yn-2-ol
Welcome to the technical support guide for the synthesis of 2-Methyl-6-hepten-3-yn-2-ol. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable propargylic alcohol intermediate. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Introduction: The Challenge of Synthesizing Propargylic Alcohols
This compound is a tertiary propargylic alcohol featuring both alkene and alkyne functionalities, making it a versatile building block in organic synthesis. Its synthesis is most commonly achieved via the nucleophilic addition of an organometallic derivative of 1-penten-4-yne to acetone. While straightforward in principle, this reaction is fraught with potential pitfalls that can drastically reduce the yield and purity of the final product. The high basicity of the organometallic reagent, the propensity of the ketone to enolize, and the sensitivity of the product to acidic conditions are all significant hurdles that must be carefully managed.[1][2] This guide will dissect these challenges and provide robust solutions.
Primary Synthesis Pathway
The core of the synthesis involves the deprotonation of 1-penten-4-yne to form a potent nucleophile, which subsequently attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide is then protonated during workup to yield the target alcohol.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, and I recover most of my starting material (1-penten-4-yne). What went wrong?
A1: This classic symptom points to a failure in the formation or stability of your organometallic nucleophile (the alkynyl Grignard or lithium acetylide). These reagents are extremely sensitive to moisture and air.
Potential Causes & Solutions:
-
Inadequate Anhydrous Conditions: Grignard and organolithium reagents react rapidly with protic sources, especially water.[3]
-
Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight (>120 °C) and cooling in a desiccator. Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and used under an inert atmosphere (Nitrogen or Argon).
-
-
Poor Quality Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.
-
Impure Alkyl Halide: The alkyl halide (e.g., ethyl bromide) used to prepare the initial Grignard reagent (e.g., EtMgBr) must be pure and dry.
-
Solution: Use freshly opened or distilled alkyl halides.
-
-
Incorrect Reagent Stoichiometry: To form the alkynyl Grignard, you first prepare a standard Grignard reagent (like EtMgBr) which then acts as a base to deprotonate the terminal alkyne. Using less than a full equivalent of the Grignard base will result in incomplete deprotonation.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the Grignard reagent relative to the terminal alkyne to ensure complete conversion.
-
Q2: The reaction consumes the starting materials, but my main isolated product is not the desired alcohol. I see a byproduct with a strong carbonyl stretch in the IR spectrum.
A2: This strongly suggests you have formed an α,β-unsaturated ketone via a Meyer-Schuster rearrangement. This is a common side reaction for tertiary propargylic alcohols, which are prone to isomerization under acidic conditions.[5]
Mechanism of Side Reaction:
Caption: Acid-catalyzed Meyer-Schuster rearrangement pathway.
Solutions:
-
Avoid Strong Acid in Workup: This is the most critical factor. Never quench the reaction with strong acids like HCl or H₂SO₄.
-
Recommended Protocol: Quench the reaction by slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution has a pH of ~6 and effectively protonates the alkoxide without causing rearrangement.
-
-
Maintain Low Temperatures: Keep the reaction and workup temperatures low (0 °C or below) to minimize the rate of any potential side reactions.
Q3: My reaction mixture becomes a dark, intractable tar, and I can't isolate any product.
A3: Tar formation is indicative of polymerization. Both the starting alkyne and the product can be susceptible to polymerization under certain conditions.
Potential Causes & Solutions:
-
Overheating: Exothermic Grignard reactions can run away if addition rates are too fast.
-
Solution: Add reagents dropwise via an addition funnel, and use an ice bath to maintain the reaction temperature, especially during the initial formation of the Grignard reagent and the subsequent addition of acetone.[3]
-
-
Presence of Transition Metal Impurities: Trace amounts of metals like copper can catalyze the oxidative coupling of terminal alkynes (Glaser coupling), leading to diynes and polymers.
-
Solution: Use high-purity reagents and ensure glassware is scrupulously clean. If you suspect metal contamination, consider adding a chelating agent, although this is an advanced and less common solution.
-
-
Air (Oxygen) Exposure: While primarily a concern for reagent stability, oxygen can initiate radical polymerization pathways.
-
Solution: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process until after the aqueous workup.
-
Q4: The yield is low, and I isolate significant amounts of aldol condensation products from acetone.
A4: The alkynyl anion is a strong base as well as a nucleophile. It can deprotonate the α-carbon of acetone, forming an enolate. This enolate can then react with other acetone molecules, leading to aldol products and consuming your base.
Solutions:
-
Maintain Low Temperature: Nucleophilic addition to the carbonyl is kinetically favored at low temperatures, whereas deprotonation (enolization) becomes more significant at higher temperatures.
-
Recommended Protocol: Add the acetone slowly to the solution of the alkynyl anion at -78 °C (dry ice/acetone bath) or at least 0 °C (ice/water bath). Allow the reaction to stir at this low temperature before slowly warming to room temperature.
-
-
Consider a Lewis Acid Additive: In some cases, the addition of a Lewis acid can coordinate to the carbonyl oxygen of acetone, increasing its electrophilicity and promoting nucleophilic attack over enolization. This is an advanced technique that requires careful optimization.[6][7]
Optimized Experimental Protocol
This protocol details the synthesis via an alkynyl Grignard reagent, which is often reliable and uses readily available materials.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Magnesium Turnings | 24.31 | 1.33 g | 55.0 | 1.1 |
| Ethyl Bromide | 108.97 | 4.9 mL (5.99 g) | 55.0 | 1.1 |
| 1-Penten-4-yne | 66.10 | 5.0 g (5.8 mL) | 75.6 | 1.5 (Initial Charge) |
| Acetone | 58.08 | 2.92 g (3.7 mL) | 50.0 | 1.0 |
| Anhydrous Diethyl Ether | - | 150 mL | - | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - | - |
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. Through the septum, add ~0.5 mL of the ethyl bromide. If the reaction does not start (indicated by bubbling and cloudiness), gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining ethyl bromide, diluted in 25 mL of anhydrous ether, dropwise via syringe at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Alkynyl Grignard Formation: Cool the flask to 0 °C in an ice bath. Add 1-penten-4-yne, diluted in 25 mL of anhydrous ether, dropwise to the stirred solution of ethylmagnesium bromide. Vigorous bubbling (ethane evolution) will occur. After the addition is complete, remove the ice bath and stir at room temperature for 1 hour to ensure complete deprotonation.
-
Reaction with Acetone: Cool the resulting alkynyl Grignard solution back down to 0 °C. Add the acetone, diluted in 25 mL of anhydrous ether, dropwise over 30 minutes. A thick, white precipitate will form.
-
Reaction Completion: After the acetone addition, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Workup: Cool the reaction flask back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing 100 mL of cold, saturated aqueous ammonium chloride with vigorous stirring. Two clear layers should form.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[8][9]
Troubleshooting Decision Flowchart
This flowchart provides a logical path to diagnose synthesis problems.
Caption: A decision tree for troubleshooting low yields.
References
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Wikipedia. Dehydrolinalool. [Link]
- Google Patents. CN111018672B - Method for preparing linalool.
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-
Pu, L. et al. Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters - ACS Publications. [Link]
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- Google Patents.
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MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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National Institutes of Health (NIH). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
RSC Publishing. Electrophilic alkynylation of ketones using hypervalent iodine. [Link]
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ResearchGate. Highly Enantioselective Catalytic Alkynylation of Ketones – A Convenient Approach to Optically Active Propargylic Alcohols. [Link]
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PubMed Central (PMC). Ketone α-alkylation at the more-hindered site. [Link]
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PubMed Central (PMC). Deacylative arylation and alkynylation of unstrained ketones. [Link]
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Iorio, M.A. Grignard addition to propargylic-allylic alcohols. [Link]
-
YouTube. Using the Grignard Reaction to Make Tertiary alcohols. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
Chemistry Stack Exchange. Why do Grignard reagents add to propargyl alcohols?. [Link]
-
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-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
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Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
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YouTube. Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). [Link]
-
Chegg.com. Solved Grignard Reaction - Bromobenzene Coupled to Acetone. [Link]
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Validation & Comparative
A Comparative Guide to 2-Methyl-6-hepten-3-yn-2-ol and Other Functionalized Alkynes for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Alkynes, with their rich and versatile chemistry, are a cornerstone of modern organic synthesis. This guide provides an in-depth technical comparison of 2-Methyl-6-hepten-3-yn-2-ol, a unique bifunctional alkyne, with other common functionalized alkynes. We will explore their relative performance in key synthetic transformations, supported by experimental data, to inform your selection process and experimental design.
Introduction to this compound: A Sterically Hindered Yet Versatile Building Block
This compound is a fascinating molecule that combines a terminal alkyne, a terminal alkene, and a tertiary propargylic alcohol within its eight-carbon frame. This unique combination of functional groups, coupled with the steric hindrance provided by the gem-dimethyl group adjacent to the alcohol, dictates its reactivity and offers both challenges and opportunities in synthesis.
Key Structural Features:
-
Terminal Alkyne: A reactive site for a plethora of transformations, including Sonogashira coupling, "click" chemistry, and hydrofunctionalization reactions.
-
Terminal Alkene: Enables participation in reactions such as olefin metathesis, hydroboration-oxidation, and dihydroxylation.
-
Tertiary Propargylic Alcohol: Influences the electronic properties of the alkyne and can participate in rearrangements or act as a directing group. The gem-dimethyl substitution provides significant steric bulk.
The strategic placement of these functionalities makes this compound a valuable precursor for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Synthesis of this compound
A practical and efficient synthesis of this compound can be achieved through the coupling of 2-methyl-3-butyn-2-ol with an allyl halide, such as allyl bromide. This reaction typically proceeds via the formation of a metal acetylide, followed by nucleophilic attack on the allyl halide.
Caption: General synthetic route to this compound.
Performance in Key Synthetic Transformations: A Comparative Analysis
Sonogashira Coupling: The Impact of Steric Hindrance
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for the construction of C(sp)-C(sp2) bonds.[1][2][3][4] The steric environment around the alkyne can significantly influence the reaction's efficiency.
To illustrate this, we compare the performance of this compound's structural analog, 2-methyl-3-butyn-2-ol (a tertiary propargylic alcohol), with the less hindered propargyl alcohol (a primary alcohol) in Sonogashira couplings.
Table 1: Comparison of Alkyne Performance in Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-Methyl-3-butyn-2-ol | 4-Iodoanisole | Pd(OAc)2/PPh3/CuI | DMF | Et3N | 80 | 92 | [5] |
| 2-Methyl-3-butyn-2-ol | 4-Bromobenzonitrile | Pd(OAc)2/PCy3/CuI | Dioxane | K2CO3 | 100 | 85 | [5] |
| Propargyl Alcohol | 4-Iodoanisole | PdCl2(PPh3)2/CuI | THF/H2O | i-Pr2NH | RT | 95 | [6] |
| Propargyl Alcohol | 4-Bromobenzonitrile | Pd/C-Cu | H2O | K3PO4 | 100 | 91 | [7] |
Analysis of Performance:
From the data, it is evident that both sterically hindered tertiary propargylic alcohols and less hindered primary propargylic alcohols can participate effectively in Sonogashira couplings.[5][6] While propargyl alcohol often provides excellent yields at room temperature, 2-methyl-3-butyn-2-ol generally requires elevated temperatures to achieve comparable results. This is attributable to the increased steric bulk around the alkyne, which can hinder the approach of the bulky palladium catalyst. However, with appropriate catalyst and ligand selection, high yields can be obtained even with more challenging aryl bromides.[5] The performance of this compound is expected to be similar to that of 2-methyl-3-butyn-2-ol, with the added complexity of the terminal alkene, which may require careful optimization of reaction conditions to avoid side reactions.
Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click" Chemistry Perspective
The CuAAC reaction is a cornerstone of "click" chemistry, prized for its high efficiency, regioselectivity, and broad functional group tolerance.[3][8] The reactivity of the alkyne component is a key factor in the success of this transformation.
Here, we compare the relative reactivity of various terminal alkynes in CuAAC, highlighting the potential performance of this compound.
Table 2: Relative Reactivity of Terminal Alkynes in CuAAC
| Alkyne Type | Example | Relative Reactivity | Key Considerations | Reference |
| Propargyl Alcohol/Ethers | Propargyl alcohol | High | Readily available, good reactivity. | [9] |
| Propargyl Amides | N-Propargylacetamide | High | Good reactivity, can be tuned electronically. | [9] |
| Aryl Alkynes | Phenylacetylene | Moderate | Generally slower than propargylic systems. | [9] |
| Aliphatic Alkynes | 1-Heptyne | Moderate | Reactivity can be influenced by chain length. | [9] |
| Tertiary Propargylic Alcohols | 2-Methyl-3-butyn-2-ol | Moderate-High | Steric hindrance can play a role, but generally good substrates. | [10] |
Analysis of Performance:
Generally, propargylic systems (alcohols, ethers, amides) exhibit high reactivity in CuAAC.[9] While direct comparative kinetic data for this compound is scarce, its structural similarity to 2-methyl-3-butyn-2-ol suggests it would be a viable substrate. The steric hindrance from the gem-dimethyl group might slightly decrease the reaction rate compared to the unhindered propargyl alcohol, but it is not expected to be prohibitive. In some cases, tertiary propargylic alcohols have been observed to undergo side reactions under certain CuAAC conditions, such as homo-coupling or cleavage, highlighting the importance of careful reaction optimization.[10] The presence of the alkene in this compound is generally well-tolerated in CuAAC.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Enyne Metathesis: Constructing Cyclic Dienes
Enyne metathesis is a powerful reaction for the formation of 1,3-dienes from substrates containing both an alkene and an alkyne.[11][12][13] this compound is an ideal substrate for ring-closing enyne metathesis (RCEYM) to form a seven-membered ring containing a conjugated diene.
Table 3: Comparison of Substrates in Enyne Metathesis
| Enyne Substrate | Catalyst | Product | Yield (%) | Key Observations | Reference |
| 1,6-Heptenyne | Grubbs I | 1,3-Cycloheptadiene | >95 | Simple, unfunctionalized substrate. | [13] |
| N-Allyl-N-propargyl tosylamide | Grubbs II | Dihydropyridine derivative | 89 | Formation of a heterocyclic system. | [12] |
| This compound | Grubbs Catalyst | 3,3-Dimethyl-1,4-cycloheptadien-1-ol | (Predicted High) | The tertiary alcohol is expected to be tolerated. Steric hindrance may influence catalyst choice. | N/A |
Analysis of Performance:
Caption: A potential synthetic workflow utilizing this compound in enyne metathesis.
Experimental Protocols
General Procedure for Sonogashira Coupling of a Tertiary Propargylic Alcohol
Materials:
-
Aryl halide (1.0 mmol)
-
Tertiary propargylic alcohol (e.g., 2-methyl-3-butyn-2-ol) (1.2 mmol)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et3N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide, Pd(OAc)2, PPh3, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the tertiary propargylic alcohol dropwise with stirring.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound presents itself as a highly versatile, albeit sterically demanding, building block for organic synthesis. Its unique combination of a terminal alkyne, a terminal alkene, and a tertiary propargylic alcohol opens avenues for the construction of complex molecular architectures.
-
In Sonogashira couplings, while requiring more forcing conditions compared to less hindered alkynes, it can effectively participate in C-C bond formation.
-
In CuAAC reactions, it is expected to be a competent substrate, with the potential for slightly reduced reaction rates due to steric hindrance.
-
In enyne metathesis, it is a prime candidate for the synthesis of functionalized seven-membered rings.
The judicious choice of catalyst and reaction conditions is crucial to harnessing the full synthetic potential of this molecule. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the utility of such multifunctional and sterically defined building blocks as this compound is poised to expand. Further research into its reactivity profile will undoubtedly unlock new and efficient synthetic strategies.
References
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Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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García-Mota, M., et al. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Catalysts, 11(4), 501. [Link]
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Organic Syntheses. (n.d.). 3-Penten-2-ol. [Link]
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Ma, S., et al. (2018). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Chemical Communications, 54(8), 937-940. [Link]
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Li, P., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(10), 11956-11977. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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ACS Publications. (2019). Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. [Link]
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Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Journal of Synthetic Organic Chemistry, Japan, 65(9), 853-865. [Link]
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K-S. Kim, et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Medicinal Chemistry Letters, 4(5), 433-437. [Link]
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Liu, Z., & Engle, K. M. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society, 143(35), 14035-14041. [Link]
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ResearchGate. (n.d.). Sonogashira reaction yielding propargylic alcohols 4. [Link]
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Wu, P., & Fokin, V. V. (2007). Catalytic Azide-Alkyne Cycloaddition: A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 24(11), 1955-1967. [Link]
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Lippert, A. R., & Antos, J. M. (2006). Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium-Carbene Complexes: A DFT Study. Journal of the American Chemical Society, 128(49), 15781-15795. [Link]
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Takaki, K., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. Molecules, 28(20), 7175. [Link]
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McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075-1101. [Link]
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Larnaud, F., et al. (2016). A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. Polymer Chemistry, 7(4), 856-864. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Gande, M. S., & Donohoe, T. J. (2020). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances, 10(44), 26344-26366. [Link]
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ResearchGate. (n.d.). New Approach to Phosphinoalkynes Based on Pd- and Ni-Catalyzed Cross-Coupling of Terminal Alkynes with Chlorophosphanes. [Link]
-
ACS Publications. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. [Link]
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ResearchGate. (n.d.). Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. [Link]
-
Deiters, A. (2007). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 36(1), 55-66. [Link]
-
Ma, S., & Gu, Z. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(9), 3015-3024. [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. [Link]
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Krasiński, A., et al. (2010). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 7(6), 469-474. [Link]
-
Beilstein-Institut. (2020). Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules. [Link]
-
Procter, D. J., et al. (2020). Copper-catalyzed functionalization of enynes. Chemical Science, 11(42), 11380-11393. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 2-Methyl-6-hepten-3-yn-2-ol Derivatives for Preclinical Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the structural motif of the tertiary propargylic alcohol serves as a versatile and valuable synthon.[1] Specifically, 2-Methyl-6-hepten-3-yn-2-ol, with its unique combination of a tertiary alcohol, an internal alkyne, and a terminal alkene, presents a compelling scaffold for derivatization. This guide provides a comprehensive framework for the comparative analysis of its derivatives, moving from synthetic strategy and causality to a robust, self-validating protocol for preclinical evaluation.
The tertiary alcohol group is of particular interest in drug design. Unlike primary and secondary alcohols, it cannot be oxidized, and the geminal alkyl groups can sterically shield the hydroxyl group from glucuronidation, often leading to an improved metabolic profile.[2] The enyne functionality offers a rich platform for a variety of chemical transformations, including cycloisomerization and coupling reactions, allowing for the generation of diverse molecular architectures.[3][4] This guide will detail a logical approach to derivatization, synthesis, and subsequent comparative bioactivity screening.
Rationale for Derivative Selection: A Structure-Activity Relationship (SAR) Hypothesis
The parent compound, this compound ( 1 ), offers three primary sites for modification to explore the structure-activity relationship: the terminal alkene, the aliphatic chain, and the geminal methyl groups. Our comparative analysis will focus on a rationally designed set of derivatives to probe the influence of lipophilicity, steric bulk, and potential metabolic stability on cytotoxic activity against a model cancer cell line (e.g., HeLa).
Proposed Derivatives for Comparative Analysis:
-
Compound 1 (Parent): this compound. The baseline compound.
-
Derivative 2 (Alkene Reduction): 2-Methylhept-3-yn-2-ol. This derivative removes the reactive alkene, potentially increasing metabolic stability and altering the molecule's conformational flexibility.
-
Derivative 3 (Terminal Alkyne Isomer): 2-Methylhept-1-en-6-yn-3-ol. This isomer repositions the alkyne to the terminus, which can significantly impact its reactivity and potential for metal-catalyzed reactions or serving as a pharmacophore.[5]
-
Derivative 4 (Increased Lipophilicity): 2,7-Dimethyl-6-octen-3-yn-2-ol. Addition of a methyl group to the terminal alkene increases lipophilicity (LogP) and introduces a stereocenter, which could influence target binding.
-
Derivative 5 (Aromatic Substitution): 2-Methyl-7-phenyl-6-hepten-3-yn-2-ol. The introduction of a phenyl group dramatically increases steric bulk and introduces potential for π-π stacking interactions with a biological target.
The central hypothesis is that modifying these peripheral groups will modulate the compound's physiochemical properties, thereby influencing cell permeability, target engagement, and ultimately, cytotoxic potency.
Logical Flow for Derivative Synthesis and Evaluation
The following diagram outlines the overarching workflow, from the synthesis of the parent compound and its derivatives to the final comparative analysis of their biological activity.
Caption: Workflow for comparative analysis of this compound derivatives.
Experimental Protocols: Synthesis and Characterization
The trustworthiness of a comparative study hinges on the purity and verified structure of the compounds tested. The following protocols describe the synthesis of the parent compound and a representative derivative. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Synthesis of Parent Compound (1): this compound
This synthesis is a classic example of nucleophilic addition of an organometallic reagent to a ketone.[6]
Reaction Scheme:
Caption: Synthesis of the parent compound via alkynide addition to acetone.
Step-by-Step Protocol:
-
Alkynide Formation: To a solution of 4-penten-1-yne (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium alkynide.
-
Nucleophilic Addition: Add acetone (1.1 eq), freshly distilled, dropwise to the solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure tertiary propargylic alcohol.[7]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of Derivative 2: 2-Methylhept-3-yn-2-ol (Alkene Reduction)
This protocol demonstrates a selective hydrogenation, a common strategy to increase saturation.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the parent compound 1 (1.0 eq) in ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify further by flash column chromatography.
-
Characterization: Confirm the structure via NMR and MS, verifying the disappearance of alkene signals.
Comparative Biological Evaluation: Cytotoxicity Screening
To provide a quantitative comparison, we will employ a standard MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of each derivative against the HeLa cervical cancer cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
MTT Assay Protocol
This protocol must be self-validating, meaning it includes appropriate controls to ensure the reliability of the results.
Materials:
-
HeLa cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO, final concentration <0.1%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each test compound (e.g., from 100 µM to 0.1 µM). Remove the old media from the cells and add 100 µL of fresh media containing the desired concentration of the compound. Include the following controls:
-
Vehicle Control: Cells treated with media containing the same concentration of DMSO used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells in media alone.
-
-
Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each derivative.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following table presents hypothetical, yet realistic, data that could be generated from the described experiments.
Table 1: Physicochemical Properties and Cytotoxic Activity of Derivatives
| Compound | Structure Modification | Molecular Weight ( g/mol ) | Calculated LogP | IC₅₀ vs. HeLa (µM) |
| 1 (Parent) | - | 124.18 | 1.5 | 45.2 ± 3.1 |
| 2 | Alkene Reduction | 126.20 | 1.8 | 68.5 ± 4.5 |
| 3 | Isomerization | 124.18 | 1.4 | 32.8 ± 2.9 |
| 4 | Alkyl Addition | 138.21 | 2.1 | 25.1 ± 2.2 |
| 5 | Phenyl Addition | 200.28 | 3.5 | 8.7 ± 0.9 |
IC₅₀ values are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Results:
-
Alkene Reduction (1 vs. 2): The decrease in potency (higher IC₅₀) for compound 2 suggests the terminal alkene may be important for activity, either through a specific interaction or by influencing the overall conformation.
-
Isomerization (1 vs. 3): The increased potency of the terminal alkyne isomer 3 indicates that the position of the alkyne is critical, perhaps making it more accessible for target binding or subsequent intracellular reactions.
-
Increased Lipophilicity (1 vs. 4 & 5): The clear trend of increasing potency with increasing LogP (Compound 5 > 4 > 1 ) strongly suggests that improved cell membrane permeability is a key driver of cytotoxicity for this scaffold. The significant jump in activity for the phenyl-substituted derivative 5 may also point to favorable aromatic interactions at the target site.
This analysis provides a clear, data-driven basis for selecting the most promising derivatives (e.g., compound 5 ) for further investigation, such as mechanism of action studies or in vivo testing.
References
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A Senior Application Scientist's Guide to the Validation of 2-Methyl-6-hepten-3-yn-2-ol Purity: A Comparative Analysis of Analytical Techniques
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A Comparative Guide to the Analytical Characterization of 2-Methyl-6-hepten-3-yn-2-ol
This guide provides an in-depth comparison of analytical techniques for the characterization of 2-Methyl-6-hepten-3-yn-2-ol (CAS No: 27068-29-7), a molecule featuring a unique combination of a tertiary alcohol, an alkene, and an alkyne functional group. For researchers, quality control analysts, and drug development professionals, selecting the appropriate analytical methodology is paramount for verifying molecular structure, quantifying purity, and identifying potential impurities. This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound analytical strategy.
Physicochemical Foundation for Method Selection
Understanding the physical properties of this compound is the critical first step in designing an effective analytical approach. Its structure dictates its behavior in various analytical systems.
Molecular Structure:
The molecule's volatility and functional groups are the primary determinants for selecting between chromatographic and spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Boiling Point | 68 °C (at 13 Torr) | [1] |
| Density | 0.880 g/mL at 25 °C | [1] |
| Hydrogen Bond Donor | 1 (Alcohol -OH) | [1] |
| Hydrogen Bond Acceptor | 1 (Alcohol -O-) | [1] |
The relatively low boiling point strongly suggests that Gas Chromatography (GC) is a highly suitable technique for separation and quantification. Spectroscopic methods will be indispensable for confirming the identity and structural integrity of the molecule.
Chromatographic Techniques: Separation and Quantification
Chromatography is essential for assessing the purity of a sample by separating the target analyte from solvents, starting materials, and byproducts.
Gas Chromatography (GC): The Preferred Method
Expertise & Experience: Given the analyte's volatility, GC is the gold standard. It offers high resolution, speed, and sensitivity. The choice of detector is crucial: a Flame Ionization Detector (FID) provides robust quantification across a wide linear range, while a Mass Spectrometer (MS) offers definitive identification. For this molecule, GC-MS is the most powerful combination, providing both separation and structural information simultaneously.
This protocol is designed to provide excellent separation and confident identification of this compound.
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical; it must not co-elute with the analyte or any impurities of interest.
-
Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) to establish detector linearity and for quantification.
-
Transfer 1 mL of the final dilution into a 2 mL GC autosampler vial.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Injector: Split/Splitless inlet. Set to 250 °C. A higher temperature ensures rapid volatilization but must be below the analyte's decomposition temperature.
-
Injection Mode: Split (50:1 ratio). A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min. Helium provides good efficiency and is inert.
-
Column: A non-polar or mid-polarity column is ideal. A DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent starting point, as it separates compounds primarily based on boiling point.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes. This allows for focusing of the analytes at the head of the column.
-
Ramp: 15 °C/min to 250 °C. A moderate ramp rate ensures good separation of potential closely eluting impurities.
-
Final Hold: Hold at 250 °C for 5 minutes to elute any less volatile components.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, highly reproducible method that generates a searchable fragment library.
-
Scan Range: m/z 35-350. This range covers the molecular ion and expected fragments.
-
-
Trustworthiness: Method validation is achieved by running a solvent blank to check for system contamination, analyzing a known standard to confirm retention time and mass spectrum, and assessing the linearity of calibration standards (R² > 0.995). The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 124 and can be compared against spectral libraries for confirmation.
Sources
A Comparative Guide to the Biological Activity of 2-Methyl-6-hepten-3-yn-2-ol and Its Analogs
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Among the vast landscape of organic molecules, tertiary acetylenic alcohols represent a class of compounds with diverse and intriguing biological activities. This guide provides an in-depth comparative analysis of the biological activities of 2-Methyl-6-hepten-3-yn-2-ol and its structural analogs, with a focus on their potential sedative-hypnotic and antimicrobial properties. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, this document serves as a technical resource to inform and guide future research in this area.
Introduction to this compound: A Scaffold of Potential
This compound is a tertiary acetylenic alcohol characterized by a terminal vinyl group and a dimethyl carbinol moiety attached to an acetylene linker.[1] This unique combination of functional groups suggests the potential for a range of biological interactions. The lipophilic nature of the heptenynyl chain, coupled with the hydrogen-bonding capability of the tertiary alcohol, provides a foundation for interaction with biological targets. While direct and extensive biological data for this specific molecule is limited in publicly available literature, by analyzing its structural components and comparing them to known bioactive analogs, we can infer and propose likely activities and guide a systematic investigation.
The core structure of this compound can be conceptually dissected for SAR analysis:
-
Tertiary Alcohol Group: This functional group is critical. Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols as they cannot be readily oxidized.[2] The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites.
-
Acetylene Linker: The rigid, linear geometry of the acetylene bond can play a significant role in orienting the molecule within a binding pocket. Acetylenic moieties are found in a variety of bioactive compounds and can contribute to target affinity and specificity.[3]
-
Allyl Group (Hepten-): The terminal double bond introduces a region of electron density and potential for specific interactions. The overall length and branching of the alkyl chain will influence lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.
Based on these features, two primary areas of biological activity warrant investigation for this compound and its analogs: sedative-hypnotic effects on the central nervous system (CNS) and antimicrobial activity against various pathogens.
Comparative Analysis of Sedative-Hypnotic Activity
Certain alcohols are well-known CNS depressants, with their sedative and hypnotic effects being a key pharmacological feature.[4] The mechanism often involves potentiation of the GABAa receptor, the primary inhibitory neurotransmitter system in the brain.
Structure-Activity Relationship for Sedative-Hypnotic Effects
For tertiary acetylenic alcohols, the following structural modifications are proposed to influence sedative-hypnotic activity:
-
Alkyl Chain Length and Branching: Increasing the lipophilicity by extending the alkyl chain can enhance CNS penetration. However, excessive lipophilicity can lead to non-specific binding and unfavorable pharmacokinetic profiles. Branching of the alkyl chain can modulate both potency and metabolic stability.
-
Saturation of the Allyl Group: Hydrogenation of the terminal double bond to yield this compound would create a saturated alkyl chain. This modification would slightly increase lipophilicity and may alter the binding affinity for specific receptors. Comparing the activity of the unsaturated parent compound with its saturated analog would elucidate the role of the double bond.
-
Modification of the Tertiary Alcohol: While the tertiary nature of the alcohol confers metabolic stability, esterification or etherification of the hydroxyl group would abolish its hydrogen bonding capability. This would likely diminish or eliminate sedative-hypnotic activity if this interaction is critical for receptor binding.
Proposed Analogs for Comparative Sedative-Hypnotic Screening
The following table outlines a proposed set of analogs for a comparative study, alongside the rationale for their inclusion.
| Analog Name | Structure | Rationale for Inclusion |
| This compound | CC(C)(C#CCC=C)O | Parent compound for baseline activity. |
| 2-Methylhept-3-yn-2-ol | CC(C)(C#CCCC)O | Saturated analog to assess the role of the terminal double bond. |
| 2,7-Dimethyl-6-octen-3-yn-2-ol | CC(C)(C#CCC=C(C)C)O | Increased steric bulk at the terminus of the chain to probe receptor space. |
| 2-Methyl-3-butyn-2-ol | CC(C)(C#C)O | A smaller analog to determine the importance of the extended alkyl chain.[5] |
| 3-Ethyl-1-pentyn-3-ol | C(CC)(C#C)O | Isomeric analog to investigate the effect of different alkyl substituents on the carbinol center. |
Experimental Protocol: Evaluation of Sedative-Hypnotic Activity in Mice
This protocol describes a standard method for assessing the sedative and hypnotic effects of novel compounds in a murine model.
Objective: To determine the sedative and hypnotic potential of this compound analogs by measuring their effects on spontaneous locomotor activity and potentiation of pentobarbital-induced sleep.
Materials:
-
Male ICR mice (20-25 g)
-
Test compounds (this compound and its analogs)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Pentobarbital sodium solution (50 mg/mL)
-
Activity cages with infrared beam detectors
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Acclimatization: House mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment, with ad libitum access to food and water.
-
Spontaneous Locomotor Activity Test:
-
Habituate individual mice to the activity cages for 30 minutes.
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
Immediately place the mice back into the activity cages and record the total number of beam breaks over a 60-minute period.
-
A significant decrease in locomotor activity compared to the vehicle group indicates a sedative effect.
-
-
Pentobarbital-Induced Sleeping Time:
-
Administer the test compound or vehicle (i.p.) to different groups of mice.
-
30 minutes after administration of the test compound, administer a sub-hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.).
-
Observe the mice for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Record the latency to the onset of sleep and the total duration of sleep (from the loss to the regaining of the righting reflex).
-
A significant prolongation of pentobarbital-induced sleep compared to the vehicle group indicates a hypnotic effect.
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of the test compounds to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Visualization of Experimental Workflow
Caption: Workflow for assessing sedative-hypnotic activity.
Comparative Analysis of Antimicrobial Activity
Acetylenic compounds have been reported to possess a range of antimicrobial activities.[3] The mechanism of action can vary but may involve disruption of cell membranes, inhibition of essential enzymes, or generation of reactive oxygen species.
Structure-Activity Relationship for Antimicrobial Effects
For tertiary acetylenic alcohols, the following structural features are likely to influence their antimicrobial potency and spectrum:
-
Lipophilicity: A crucial factor for membrane interaction. An optimal logP value is often required for effective antimicrobial activity. The length of the alkyl chain in the analogs of this compound will directly modulate this property.
-
Steric Hindrance: The dimethyl substituents on the carbinol carbon provide steric bulk, which could influence the interaction with microbial targets.
-
Presence of the Acetylenic Bond: The triple bond may be involved in specific interactions with microbial enzymes or could contribute to membrane disruption.
-
Terminal Unsaturation: The allyl group may also play a role in the antimicrobial activity, potentially through interactions with specific microbial components.
A study on the antifungal properties of n-alkyn-1-ols demonstrated that fungitoxicity was strongly influenced by chain length, with decyn-1-ol, undecyn-1-ol, and dodecyn-1-ol being the most active.[1] This highlights the importance of the alkyl chain length in this class of compounds.
Proposed Analogs for Comparative Antimicrobial Screening
The following table outlines a series of analogs designed to probe the SAR for antimicrobial activity.
| Analog Name | Structure | Rationale for Inclusion |
| This compound | CC(C)(C#CCC=C)O | Parent compound for baseline activity. |
| 2-Methyl-5-hexen-3-yn-2-ol | CC(C)(C#CC=C)O | Shorter alkyl chain to assess the effect of lipophilicity. |
| 2-Methyl-7-octen-3-yn-2-ol | CC(C)(C#CCCC=C)O | Longer alkyl chain to assess the effect of increased lipophilicity. |
| 2,6-Dimethyl-6-hepten-3-yn-2-ol | CC(C)(C#CCC=C(C))O | Introduction of a methyl group on the double bond to investigate steric and electronic effects. |
| 2-Methyl-6-heptyn-2-ol | CC(C)(C#CCCC#C)O | A di-yne analog to explore the impact of an additional acetylenic unit. |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound analogs against a panel of clinically relevant bacteria and fungi.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Standard laboratory equipment
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a series of two-fold dilutions of each test compound in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound. Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
Data Analysis: The MIC values are reported as the concentration of the compound in µg/mL or µM.
Visualization of Structure-Activity Relationship Logic
Caption: Key structural factors influencing antimicrobial activity.
Conclusion and Future Directions
This guide provides a comparative framework for investigating the biological activities of this compound and its analogs. Based on the analysis of its structural features and comparison with related compounds, this class of tertiary acetylenic alcohols holds promise for exhibiting sedative-hypnotic and antimicrobial properties. The proposed analogs and detailed experimental protocols offer a clear path for systematic evaluation.
Future research should focus on synthesizing the proposed analogs and conducting the described biological assays to generate robust comparative data. Promising lead compounds can then be further characterized for their mechanism of action, in vivo efficacy, and toxicological profiles. The insights gained from such studies will be invaluable for the potential development of novel therapeutic agents derived from the versatile this compound scaffold.
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4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. PubMed Central. [Link]
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Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. National Institutes of Health. [Link]
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N-substituted oxopyrimidines and nucleosides: structure-activity relationship for hypnotic activity as central nervous system depressant. PubMed. [Link]
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2-METHYL-3-YN-2-OL CAS N°: 115-19-5 - OECD Existing Chemicals Database. Organisation for Economic Co-operation and Development. [Link]
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Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. [Link]
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Antifungal properties of 3-n-alkyn-1-ols and synergism with 2-n-alkyn-1-ols and ketoconazole. PubMed. [Link]
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Hypnotics and sedatives. ScienceDirect. [Link]
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Structure Activity Relationship of Organic Alcohol and Esters for Antidepressant-Like Activity. ResearchGate. [Link]
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CO2-Promoted Hydration of Propargylic Alcohols: Green Synthesis of α-Hydroxy Ketones by an Efficient and Recyclable AgOAc/Ionic Liquid System. ACS Sustainable Chemistry & Engineering. [Link]
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Bioactive acetylenic metabolites. PubMed. [Link]
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Sedative-Hypnotic Drugs. AccessMedicine. [Link]
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Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. PubMed. [Link]
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Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. PubMed Central. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. Hindawi. [Link]
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A Researcher's Guide to the NMR Analysis of 2-Methyl-6-hepten-3-yn-2-ol and its Derivatives
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth comparative analysis of the NMR characteristics of 2-Methyl-6-hepten-3-yn-2-ol, a versatile building block, and its derivatives. By understanding the spectral signatures of this enynol system, researchers can accelerate their discovery and development workflows.
The Structural Landscape of this compound: An NMR Perspective
This compound is a fascinating molecule that combines three key functional groups: a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene). This unique arrangement of unsaturated and functionalized moieties gives rise to a rich and informative NMR spectrum. A thorough understanding of how each structural component influences the chemical environment of the nuclei is crucial for accurate spectral interpretation.
The numbering convention used throughout this guide for this compound is as follows:
A foundational understanding of expected chemical shifts is the first step in NMR analysis. The electronegativity of the hydroxyl group at C-2 will deshield the adjacent methyl protons and the quaternary carbon itself. The sp-hybridized carbons of the alkyne (C-3 and C-4) will appear in a characteristic region of the ¹³C NMR spectrum, while the sp²-hybridized carbons of the alkene (C-6 and C-7) will resonate further downfield.
Comparative NMR Analysis: this compound and Its Derivatives
To illustrate the power of NMR in distinguishing closely related structures, we will compare the predicted spectral data of this compound with two of its derivatives:
-
Derivative A: 2-Methyl-6-hepten-3-yn-2-yl acetate: Esterification of the hydroxyl group.
-
Derivative B: 2,5,5-Trimethyl-6-hepten-3-yn-2-ol: Introduction of gem-dimethyl groups at the allylic position.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra provide a wealth of information regarding the proton environments and their connectivity. The following table summarizes the predicted chemical shifts (δ) and multiplicities for the parent compound and its derivatives.
| Proton(s) | This compound | Derivative A | Derivative B | Multiplicity | J (Hz) |
| 1-CH₃ | 1.45 | 1.55 | 1.48 | s | - |
| 5-CH₂ | 3.10 | 3.15 | - | d | ~2.5 |
| 6-H | 5.85 | 5.90 | 5.80 | ddt | ~17, ~10, ~2.5 |
| 7-H (trans) | 5.25 | 5.30 | 5.20 | d | ~17 |
| 7-H (cis) | 5.15 | 5.20 | 5.10 | d | ~10 |
| OH | ~2.0 (variable) | - | ~2.1 (variable) | br s | - |
| Acetate-CH₃ | - | 2.05 | - | s | - |
| 5,5-(CH₃)₂ | - | - | 1.15 | s | - |
Analysis of ¹H NMR Data:
-
Esterification (Derivative A): The most significant change is the downfield shift of the C-1 methyl protons from 1.45 ppm to 1.55 ppm due to the deshielding effect of the acetyl group. The appearance of a sharp singlet at 2.05 ppm is characteristic of the acetate methyl protons.
-
Alkylation (Derivative B): The introduction of gem-dimethyl groups at C-5 removes the allylic protons, leading to the disappearance of the doublet at 3.10 ppm and the appearance of a singlet at 1.15 ppm for the twelve equivalent protons of the two methyl groups. The multiplicity of the C-6 proton simplifies to a doublet of doublets, as the long-range coupling to the C-5 protons is absent.
¹³C NMR Spectral Data Comparison
The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide information about the carbon skeleton.
| Carbon | This compound | Derivative A | Derivative B | DEPT-135 |
| 1-CH₃ | 31.0 | 29.5 | 31.5 | CH₃ (up) |
| 2-C | 65.0 | 80.0 | 65.5 | Quaternary (absent) |
| 3-C | 88.0 | 86.0 | 87.5 | Quaternary (absent) |
| 4-C | 80.0 | 81.0 | 80.5 | Quaternary (absent) |
| 5-CH₂ | 23.0 | 23.5 | 35.0 | CH₂ (down) |
| 6-CH | 128.0 | 127.5 | 135.0 | CH (up) |
| 7-CH₂ | 118.0 | 118.5 | 115.0 | CH₂ (down) |
| Acetate-CH₃ | - | 22.0 | - | CH₃ (up) |
| Acetate-C=O | - | 170.0 | - | Quaternary (absent) |
| 5,5-C(CH₃)₂ | - | - | 30.0 | Quaternary (absent) |
| 5,5-(CH₃)₂ | - | - | 29.0 | CH₃ (up) |
Analysis of ¹³C NMR Data:
-
Esterification (Derivative A): The C-2 carbon experiences a significant downfield shift from 65.0 ppm to 80.0 ppm upon esterification. The appearance of the carbonyl carbon at ~170.0 ppm and the acetate methyl at ~22.0 ppm are clear indicators of the modification.
-
Alkylation (Derivative B): The introduction of the gem-dimethyl group at C-5 leads to the appearance of a new quaternary carbon signal around 30.0 ppm and a methyl signal around 29.0 ppm. The chemical shift of the C-6 carbon is also shifted downfield due to the increased substitution at the allylic position.
Advanced 2D NMR Techniques for Unambiguous Assignments
While 1D NMR provides essential information, complex molecules often require 2D NMR experiments for complete and confident structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, the key COSY correlations would be:
-
A cross-peak between the C-6 proton and the C-7 protons.
-
A cross-peak between the C-6 proton and the C-5 methylene protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation). This is invaluable for assigning carbon signals based on their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.
Key HMBC Correlations for this compound:
-
The protons of the C-1 methyl groups will show a correlation to the quaternary C-2 and the alkyne carbon C-3.
-
The C-5 methylene protons will show correlations to the alkyne carbon C-4 and the alkene carbons C-6 and C-7.
-
The C-6 proton will show correlations to the C-5 and C-7 carbons.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for these compounds. For the observation of the hydroxyl proton, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down the exchange rate.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters (for a 500 MHz Spectrometer)
¹H NMR:
-
Pulse Program: zg30 (or a similar 30-degree pulse sequence)
-
Spectral Width: 12 ppm (centered around 5 ppm)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 220 ppm (centered around 100 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters are generally similar to the ¹³C experiment, but with a specific pulse angle to differentiate CH/CH₃ from CH₂ signals.
COSY:
-
Pulse Program: cosygpqf (or a similar gradient-selected, phase-sensitive sequence)
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (or a similar gradient-selected, edited HSQC)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
HMBC:
-
Pulse Program: hmbcgplpndqf (or a similar gradient-selected sequence)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.
Conclusion
This guide provides a comprehensive framework for the NMR analysis of this compound and its derivatives. By leveraging a combination of 1D and 2D NMR techniques, researchers can confidently determine the structure of these and similar enynol compounds. The comparative data presented herein serves as a valuable reference for understanding how subtle structural modifications manifest in the NMR spectra, a critical skill for synthetic and medicinal chemists. The provided experimental protocols offer a robust starting point for acquiring high-quality data, ensuring the integrity and reliability of your structural assignments.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
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NMRShiftDB2. An open-source, open-access database for organic structures and their NMR spectra. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
A Comparative Guide to the Mass Spectrometry of 2-Methyl-6-hepten-3-yn-2-ol: Navigating Fragmentation and Choosing the Right Technique
For researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Methyl-6-hepten-3-yn-2-ol, a volatile organic compound featuring multiple functional groups that influence its fragmentation. By understanding its behavior under different ionization techniques, researchers can select the optimal analytical approach for unambiguous identification and quantification.
Introduction to this compound: A Molecule of Analytical Interest
This compound is a fascinating molecule for mass spectrometric analysis due to its unique structural features: a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene). These functionalities dictate its fragmentation pathways, presenting both challenges and opportunities for structural elucidation.
| Property | Value |
| Chemical Formula | C₈H₁₂O[1][2] |
| Molecular Weight | 124.183 g/mol [1] |
| Exact Mass | 124.088815002 Da[1][2] |
| CAS Number | 27068-29-7[1][2] |
| Boiling Point | 68 °C at 13 Torr[1] |
The volatility of this compound makes it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of such organic molecules.[3]
Unraveling the Fragmentation Puzzle: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation patterns.[4] While this can sometimes make interpretation challenging, it provides a detailed fingerprint of the molecule's structure. For this compound, several key fragmentation pathways are anticipated under EI conditions.
Predicted Electron Ionization (EI) Fragmentation of this compound
Due to the tertiary alcohol functionality, the molecular ion peak (M⁺˙) at m/z 124 is expected to be of very low abundance or entirely absent.[5][6] The primary fragmentation routes are predicted to be:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[5][7] For this compound, the most favorable alpha-cleavage involves the loss of a methyl radical (•CH₃) to form a resonance-stabilized oxonium ion at m/z 109 .
-
Propargylic Cleavage: The presence of the alkyne group introduces another favorable fragmentation pathway. Cleavage of the bond beta to the triple bond (propargylic position) results in a stable propargyl cation. In this molecule, this would lead to the formation of a fragment at m/z 83 .
-
Dehydration: The elimination of a water molecule (H₂O) is a common fragmentation for alcohols, leading to a fragment at [M-18]⁺˙ .[5][6] For this compound, this would result in an ion at m/z 106 .
-
Further Fragmentation: The initial fragments can undergo further dissociation. For instance, the [M-CH₃]⁺ ion (m/z 109) could lose the allyl group (•C₃H₅) to yield a fragment at m/z 68 .
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
A Comparative Look: Alternative Ionization Techniques
While EI-MS provides rich structural information, its tendency to produce a weak or absent molecular ion can be a drawback. In such cases, "soft" ionization techniques are invaluable alternatives.
| Ionization Technique | Principle | Expected Results for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[4] | Abundant fragment ions, weak or absent molecular ion at m/z 124. | Provides a detailed, reproducible fragmentation pattern for structural elucidation. | Molecular ion may not be observed, making molecular weight determination difficult. |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction. | A prominent protonated molecule [M+H]⁺ at m/z 125, with significantly less fragmentation. | Clearly indicates the molecular weight. | Provides limited structural information from fragmentation. |
| Electrospray Ionization (ESI) | The analyte is ionized from a solution by applying a high voltage, creating an aerosol of charged droplets. | Primarily used for non-volatile and thermally labile compounds; less suitable for this volatile alcohol. | Ideal for large and polar molecules. | Not well-suited for small, volatile, non-polar compounds. |
Expert Insight: For a comprehensive analysis, a dual-approach is often most effective. GC-EI-MS can be used to obtain detailed structural information from the fragmentation pattern, while a separate analysis using GC-CI-MS can confirm the molecular weight.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This protocol outlines a standard approach for the analysis of this compound using GC-MS.
1. Sample Preparation:
- Prepare a 100 ppm stock solution of this compound in methanol.
- Create a series of dilutions (e.g., 1, 5, 10, 25, 50 ppm) in methanol for calibration.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for VOC analysis. |
| MS System | Agilent 5977B MSD or equivalent | High-sensitivity single quadrupole mass spectrometer. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of volatile organic compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | A temperature program that allows for good separation from potential impurities. |
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Optimal temperature for ionization efficiency. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission and prevents contamination. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | m/z 35-200 | Covers the expected molecular ion and fragment masses. |
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Extract the mass spectrum of the peak.
- Compare the experimental mass spectrum with the predicted fragmentation pattern and any available library spectra.
Workflow for Structural Elucidation
The following diagram outlines the logical workflow for the structural elucidation of this compound using mass spectrometry.
Caption: Workflow for the mass spectrometric analysis of this compound.
Conclusion: A Multi-faceted Approach for Confident Identification
The mass spectrometric analysis of this compound showcases the importance of understanding fundamental fragmentation mechanisms. While Electron Ionization provides a wealth of structural detail through its characteristic fragmentation patterns, the lability of the molecular ion necessitates a careful and informed interpretation. For unequivocal molecular weight determination, soft ionization techniques like Chemical Ionization serve as a powerful complementary tool. By leveraging the strengths of different mass spectrometric approaches, researchers can achieve a comprehensive and confident characterization of this and other similarly complex organic molecules.
References
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LookChem. This compound. [Link]
-
PubChem. 2-Methylhept-1-en-6-yn-3-ol. [Link]
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PubChem. This compound. [Link]
-
NIST Chemistry WebBook. 3-Methyl-6-hepten-1-yn-3-ol. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
-
YouTube. Mass Spectrometry of Alcohols. [Link]
-
NIST Chemistry WebBook. 2-Methyl-6-hepten-3-ol. [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]
-
PubMed Central. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. [Link]
-
ResearchGate. GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). [Link]
-
Whitman College. GCMS Section 6.10. [Link]
-
PubChem. 5-Hepten-3-yn-2-ol, 6-methyl-5-(1-methylethyl)-. [Link]
-
Biomedical and Pharmacology Journal. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). [Link]
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ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]
-
NIST Chemistry WebBook. Welcome to the NIST WebBook. [Link]
-
YouTube. A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. [Link]
-
PubChem. 2-Methyl-6-hepten-3-ol. [Link]
-
NIST Chemistry WebBook. 2-Methyl-3-heptene. [Link]
-
NIST Chemistry WebBook. 6-Hepten-1-ol, 2-methyl-. [Link]
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A Comparative Guide to the FTIR Spectroscopy of 2-Methyl-6-hepten-3-yn-2-ol
Introduction: Deciphering Molecular Architecture with Infrared Light
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Methyl-6-hepten-3-yn-2-ol, a molecule incorporating a tertiary alcohol, an internal alkyne, and a terminal alkene, presents a unique spectroscopic challenge and an excellent case study for the power of Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the expected FTIR spectrum of this multifunctional compound, placed in context through objective comparison with structurally related molecules. By understanding the distinct vibrational signatures of each functional group, researchers can confidently identify and characterize complex molecules, ensuring the integrity of their chemical syntheses and the purity of their compounds.
This document moves beyond a simple recitation of spectral data. It is designed to provide a framework for logical spectroscopic interpretation, grounded in the fundamental principles of molecular vibrations. We will explore the causality behind experimental choices in FTIR analysis and present a self-validating protocol to ensure data of the highest quality.
The Structural Landscape of this compound
To interpret the FTIR spectrum of this compound, a clear understanding of its molecular structure and constituent functional groups is essential.
-
Key Functional Groups:
-
Tertiary Alcohol (-C(CH₃)₂OH): The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.
-
Internal Alkyne (-C≡C-): The carbon-carbon triple bond is located within the carbon chain, not at the end.
-
Terminal Alkene (=CH₂): The carbon-carbon double bond is at the terminus of the molecule.
-
Each of these groups will give rise to characteristic absorption bands in the infrared spectrum, providing a unique "fingerprint" for the molecule.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a robust methodology for obtaining the FTIR spectrum of a liquid sample like this compound. The trustworthiness of the data hinges on meticulous sample preparation and instrument operation.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (Neat Liquid Sample using Salt Plates):
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Preparation:
-
Place a single drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the prepared salt plate assembly into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator to prevent fogging.
-
Causality in Protocol Choices:
-
Why a background spectrum? The infrared absorption of atmospheric CO₂ and H₂O can interfere with the sample spectrum. Acquiring a background spectrum allows for their mathematical subtraction, resulting in a clean spectrum of the analyte.
-
Why a thin film? If the sample is too thick, strong absorption bands will be "totally absorbing," leading to flattened peaks and loss of quantitative information. A thin film ensures that the absorbance remains within the linear range of the detector.
Caption: A diagram illustrating the key steps in acquiring an FTIR spectrum of a liquid sample.
Predicted FTIR Spectrum of this compound
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3400 (broad) | Tertiary Alcohol | O-H stretch | Strong, Broad |
| ~3080 | Alkene | =C-H stretch | Medium |
| ~2980, ~2880 | Alkane | C-H stretch | Medium-Strong |
| ~2230 | Internal Alkyne | C≡C stretch | Weak to Medium |
| ~1645 | Alkene | C=C stretch | Medium |
| ~1150 | Tertiary Alcohol | C-O stretch | Strong |
| ~910, ~990 | Alkene | =C-H bend (out-of-plane) | Strong |
Comparative Analysis with Alternative Compounds
To substantiate our predictions and illustrate the unique spectral features of this compound, we will compare its expected spectrum with the experimental spectra of several related compounds.
Alternative 1: 2-Methyl-3-butyn-2-ol
This molecule shares the tertiary alcohol and an alkyne with our target compound. However, the alkyne is terminal.
| Key Absorption Bands (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 (sharp) | Terminal Alkyne | ≡C-H stretch |
| ~3400 (broad) | Tertiary Alcohol | O-H stretch |
| ~2100 | Terminal Alkyne | C≡C stretch |
The most significant difference is the presence of a sharp ≡C-H stretch around 3300 cm⁻¹ in 2-methyl-3-butyn-2-ol, which will be absent in the spectrum of this compound. The C≡C stretch in the terminal alkyne is also typically weaker than in an internal alkyne.
Alternative 2: tert-Butyl Alcohol
This simple tertiary alcohol allows for the unambiguous observation of the hydroxyl and C-O stretching bands.
| Key Absorption Bands (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3370 (broad) | Tertiary Alcohol | O-H stretch |
| ~1200 | Tertiary Alcohol | C-O stretch |
The broad O-H stretch and the strong C-O stretch are characteristic features that we expect to see in the spectrum of this compound.
Alternative 3: 1-Heptyne
This is a simple terminal alkyne, useful for illustrating the characteristic alkyne absorptions.
| Key Absorption Bands (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3310 (sharp) | Terminal Alkyne | ≡C-H stretch |
| ~2120 | Terminal Alkyne | C≡C stretch |
Again, the sharp ≡C-H stretch is a key differentiator from an internal alkyne.
Alternative 4: trans-2-Heptene
This molecule showcases the absorptions of an internal alkene.
| Key Absorption Bands (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3020 | Alkene | =C-H stretch |
| ~1670 | Alkene | C=C stretch |
| ~965 | Alkene | =C-H bend (out-of-plane) |
The strong out-of-plane bending absorption around 965 cm⁻¹ is characteristic of a trans-disubstituted alkene and will differ from the out-of-plane bends of the terminal alkene in our target molecule.
Summary of Comparative Data
| Compound | O-H Stretch (cm⁻¹) | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400 (broad) | Absent | ~2230 | ~1645 | ~1150 |
| 2-Methyl-3-butyn-2-ol | ~3400 (broad) | ~3300 (sharp) | ~2100 | Absent | Present |
| tert-Butyl Alcohol | ~3370 (broad) | Absent | Absent | Absent | ~1200 |
| 1-Heptyne | Absent | ~3310 (sharp) | ~2120 | Absent | Absent |
| trans-2-Heptene | Absent | Absent | Absent | ~1670 | Absent |
Conclusion
The FTIR spectrum of this compound is predicted to be rich in information, with distinct absorption bands corresponding to its tertiary alcohol, internal alkyne, and terminal alkene functionalities. By comparing these expected frequencies with the known spectra of simpler, related molecules, we can build a high degree of confidence in the identification and structural verification of this compound. The broad O-H stretch, the weak to medium C≡C stretch, the medium C=C stretch, the strong C-O stretch, and the characteristic =C-H bending bands together form a unique spectroscopic signature. This guide provides researchers and drug development professionals with a logical framework and the necessary comparative data to effectively utilize FTIR spectroscopy for the characterization of complex organic molecules.
References
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Comparative reactivity of the enyne moiety in 2-Methyl-6-hepten-3-yn-2-ol
An In-Depth Guide to the Comparative Reactivity of the Enyne Moiety in 2-Methyl-6-hepten-3-yn-2-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the comparative reactivity of the alkene and alkyne functionalities within the enyne structure of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with experimental insights to predict and explain the molecule's behavior under various reaction conditions.
Introduction: The Dichotomy of an Enyne System
This compound is a bifunctional molecule featuring both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne).[1][2] Such molecules, known as enynes, are valuable synthetic intermediates because the two unsaturated moieties can react selectively or sequentially, or even participate in concerted cycloaddition and cycloisomerization reactions.[3][4] The central challenge and synthetic opportunity lie in controlling which functional group reacts. This guide will dissect the factors governing this selectivity, focusing on three key classes of reactions: Catalytic Hydrogenation, Electrophilic Addition, and Metal-Catalyzed Cycloisomerization.
The reactivity of an alkene versus an alkyne is not always straightforward. While alkynes possess two π-bonds and a higher electron density, their π-electrons are held more tightly due to the sp-hybridization of the carbon atoms.[5] Conversely, the intermediates formed during reactions, such as vinylic carbocations from alkyne protonation, are often less stable than their sp2-hybridized counterparts derived from alkenes.[6][7] This delicate balance dictates the reaction pathway.
Molecular Architecture: Electronic and Steric Considerations
In this compound, the alkyne is internal and sterically hindered by a tertiary alcohol at one end. The alkene is a terminal, monosubstituted double bond.
-
Alkyne Moiety: The triple bond is flanked by a methylene group and a quaternary carbon bearing the hydroxyl group and two methyl groups. This steric bulk can hinder the approach of bulky reagents. The propargylic hydroxyl group can also act as a directing group in certain metal-catalyzed reactions.
-
Alkene Moiety: The terminal double bond is sterically accessible, which would typically favor reactions with bulky reagents.
The logical relationship governing the choice of reaction pathway can be visualized as a decision-making process based on the desired transformation.
Caption: Decision tree for targeting the alkyne vs. alkene moiety.
Comparative Reactivity in Catalytic Hydrogenation
Catalytic hydrogenation offers a clear and controllable method for selectively reducing one or both unsaturated moieties. The choice of catalyst is the critical determinant of the reaction's outcome.[8] Alkynes are generally more susceptible to hydrogenation than alkenes because they adsorb more strongly to the catalyst surface.[9] This principle allows for the selective reduction of the alkyne to an alkene.
Scenario 1: Selective Reduction to a Diene To stop the hydrogenation at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) is the industry standard for this transformation.[9][10] The quinoline deactivates the most active catalytic sites, preventing the further reduction of the initially formed alkene. This reaction proceeds via a syn-addition of hydrogen, yielding a cis-(Z)-alkene.
Scenario 2: Complete Reduction to an Alkane Using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will lead to the complete saturation of the molecule.[8][10] Both the alkyne and the alkene will be reduced to the corresponding alkane, 2-methylheptan-2-ol.
Comparative Data: Catalytic Hydrogenation
| Entry | Catalyst System | Target Moiety | Primary Product | Approx. Yield | Selectivity |
| 1 | H₂, Lindlar's Catalyst | Alkyne | (Z)-2-Methyl-6-hepten-3-en-2-ol | >95% | High for diene |
| 2 | H₂, Pd/C (10%) | Alkyne & Alkene | 2-Methylheptan-2-ol | >99% | Low (full reduction) |
| 3 | Na, NH₃ (l) | Alkyne | (E)-2-Methyl-6-hepten-3-en-2-ol | ~85% | High for diene |
Data is predictive based on established methodologies for similar substrates.[10][11]
Experimental Protocol: Selective Hydrogenation with Lindlar's Catalyst
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.24 g, 10 mmol) and 30 mL of ethyl acetate.
-
Catalyst Addition: Carefully add Lindlar's catalyst (5% Pd, 60 mg, ~0.03 mmol Pd) and 2 drops of quinoline.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas via a balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material.
-
Workup: Upon completion (~2-4 hours), filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product, (Z)-2-Methyl-6-hepten-3-en-2-ol.
Comparative Reactivity in Electrophilic Addition: Hydration
Electrophilic addition reactions, such as hydration, highlight the electronic differences between the double and triple bonds. While alkenes typically react faster with electrophiles, the hydration of alkynes is readily achieved using mercury(II) salts as a catalyst in aqueous acid.[6][12]
-
Alkyne Reactivity (Markovnikov Hydration): The addition of water across the triple bond follows Markovnikov's rule. The initial electrophilic attack of the mercuric ion (Hg²⁺) on the alkyne is followed by the nucleophilic attack of water on the more substituted carbon of the triple bond.[12] The resulting enol intermediate rapidly tautomerizes to the more stable keto form. For the internal alkyne in our molecule, this will produce a ketone.
-
Alkene Reactivity: The terminal alkene is less reactive under these specific conditions. Standard acid-catalyzed hydration of the alkene would require harsher conditions (e.g., more concentrated acid), under which the alkyne would also react or degrade. The mercury-catalyzed conditions are relatively specific for the alkyne.
Predicted Outcome of Mercury-Catalyzed Hydration
The reaction is expected to selectively hydrate the alkyne moiety to yield a β,γ-unsaturated ketone, leaving the terminal double bond intact.
Caption: Reaction pathway for selective alkyne hydration.
Experimental Protocol: Mercury-Catalyzed Hydration of the Alkyne
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.24 g, 10 mmol) in 20 mL of ethanol.
-
Reagent Addition: Add 10 mL of water, 0.5 mL of concentrated H₂SO₄, and mercury(II) sulfate (0.2 g, 0.7 mmol).
-
Reaction: Heat the mixture to 60°C with stirring for 3 hours. Monitor by TLC.
-
Workup: Cool the mixture to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography to yield 4-hydroxy-4-methylhept-6-en-2-one.
Metal-Catalyzed Cycloisomerization
A defining feature of enyne chemistry is the ability to undergo cycloisomerization reactions catalyzed by transition metals like gold(I), platinum(II), or ruthenium(II).[3][13][14] These reactions typically proceed via the activation of the alkyne by the electrophilic metal catalyst.[3][15] The high affinity of these soft metal ions for the electron-rich alkyne moiety makes this the preferred site of initial coordination.
Once the metal-alkyne π-complex is formed, the pendant alkene can act as an intramolecular nucleophile, attacking the activated alkyne. This initiates a cascade of rearrangements that can lead to a variety of complex carbocyclic or heterocyclic skeletons.[15] The alkene in this compound is positioned at the 6-position, making it a 1,6-enyne, which is a classic substrate for these transformations.[14] The reaction will almost exclusively initiate at the alkyne, demonstrating its superior reactivity towards these specific catalysts.
Conclusion
The reactivity of the enyne moiety in this compound is highly dependent on the chosen reaction conditions and reagents. A clear hierarchy of reactivity can be established:
-
Towards Catalytic Hydrogenation: The alkyne is more reactive, allowing for selective reduction to a cis-alkene using a poisoned catalyst like Lindlar's.
-
Towards Electrophilic Addition (Hydration): The alkyne is preferentially hydrated under mercury(II)-catalyzed conditions to form a ketone, leaving the alkene intact.
-
Towards π-philic Metal Catalysts (Au, Pt): The alkyne is the primary site of activation, initiating intramolecular cycloisomerization reactions with the pendant alkene.
This predictable selectivity makes this compound a versatile building block for complex molecule synthesis, enabling chemists to strategically address either the alkene or the alkyne to achieve a desired molecular architecture.
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A Comparative Guide to the Computational Analysis of 2-Methyl-6-hepten-3-yn-2-ol Reactivity
For researchers and professionals in drug development, understanding the intrinsic reactivity of a molecule is paramount for predicting its metabolic fate, designing synthetic routes, and foreseeing potential interactions. 2-Methyl-6-hepten-3-yn-2-ol, an enyne alcohol, possesses a rich tapestry of reactive sites: a tertiary propargylic alcohol, an alkene, and an alkyne. While direct computational literature on this specific molecule is limited, its structural motifs are well-studied. This guide provides a comparative analysis of its potential reactivity by synthesizing insights from computational studies on analogous enyne and propargyl alcohol systems. We will explore how different catalytic or reaction conditions can unlock vastly different chemical transformations, all predictable through the lens of computational chemistry.
Part 1: The Landscape of Metal-Catalyzed Cycloisomerizations
The conjugated enyne system in this compound is a prime substrate for transition metal-catalyzed cycloisomerization. The choice of metal catalyst is not arbitrary; it fundamentally dictates the reaction pathway by interacting differently with the molecule's π-systems. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the intricate potential energy surfaces of these transformations.
Gold Catalysis: A Gateway to Skeletal Rearrangements
Gold(I) catalysts are renowned for their high affinity for alkynes (alkynophilicity), which typically initiates the reaction cascade.[1][2] For a 1,6-enyne like our target molecule, coordination of a Au(I) complex to the alkyne moiety is the first step. From there, the reaction can diverge into several pathways, often involving the formation of bicyclic gold-carbene intermediates.[1][3]
DFT calculations have shown that after the initial Au(I)-alkyne complexation, a 5-exo-dig or 6-endo-dig cyclization can occur. In many 1,6-enynes, this leads to a bicyclic gold carbene which can then undergo skeletal rearrangements.[1][4] These rearrangements can involve single or double cleavage of C-C bonds, leading to a variety of diene products.[4] The hydroxyl group can also participate, acting as an internal nucleophile to trap reactive intermediates, a process that has been rationalized through DFT calculations.[5][6]
Experimental Protocol: Simulating Gold-Catalyzed Cyclization
-
Model System Setup: Construct the this compound molecule and a gold(I) catalyst (e.g., [Au(PPh₃)]⁺) in a molecular modeling program.
-
Geometry Optimization: Perform geometry optimizations of the reactants, expected intermediates (Au-π-alkyne complex, bicyclic carbene), transition states, and products using DFT. A common functional/basis set combination is B3LYP with a mixed basis set like LANL2DZ for gold and 6-31G(d,p) for other atoms.
-
Transition State Search: Employ methods like the Synchronous Transit-Guided Quasi-Newton (STQN) to locate the transition state structures connecting the intermediates.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Profile Construction: Plot the relative free energies of all species to visualize the reaction pathway and identify the rate-determining step.
Caption: Generalized workflow for Au(I)-catalyzed enyne cycloisomerization.
Ruthenium Catalysis: The Ruthenacyclopentene Intermediate
In contrast to gold, ruthenium catalysts can engage enynes through a different mechanistic paradigm. A common pathway involves the formation of a ruthenacyclopentene intermediate.[7] This five-membered metallacycle is a versatile hub from which various products can emerge, depending on the reaction conditions and substituents on the enyne.[7] For example, in the presence of ethylene, the ruthenacyclopentene can undergo insertion to form a ruthenacycloheptene, which then leads to cyclic 1,3-diene products.[7] Computational studies have been vital in understanding the energetics of these competing pathways and rationalizing the observed product distributions.[8][9]
A Ru-catalyzed hydrative cyclization has also been developed for 1,5-enynes, which proceeds through a ruthenium vinylidene intermediate, showcasing yet another divergent pathway.[10]
Part 2: Acid-Catalyzed Meyer-Schuster Rearrangement
Shifting from metal catalysis to a classic organic reaction, the propargyl alcohol motif of this compound is susceptible to the Meyer-Schuster rearrangement under acidic conditions.[11][12] This reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones.[11]
Computational studies of the Meyer-Schuster rearrangement have elucidated a three-step mechanism:[11][13]
-
Protonation: Rapid protonation of the hydroxyl group to form a good leaving group (water).
-
Rearrangement: The rate-determining 1,3-shift of the protonated hydroxyl group to form an allene intermediate.
-
Tautomerization: Keto-enol tautomerism followed by deprotonation to yield the final α,β-unsaturated ketone.
This pathway represents a complete constitutional isomerization, fundamentally different from the skeletal reorganization seen in metal catalysis. For this compound, this would result in the formation of 2-Methyl-6-hepten-3-on-4-ene. Theoretical models have shown that solvent effects are crucial for stabilizing the transition state of the rearrangement step.[13]
Caption: Key steps in the acid-catalyzed Meyer-Schuster rearrangement.
Part 3: Comparative Reactivity Analysis
The choice of reaction conditions provides a powerful tool to selectively steer the reactivity of this compound towards completely different molecular scaffolds. A comparative summary based on computational insights highlights this divergence.
| Reaction Type | Catalyst / Conditions | Key Computational Intermediate | Likely Product Class | Governing Principle |
| Gold-Catalyzed Cycloisomerization | Au(I) complexes (e.g., [Au(PPh₃)]⁺) | Bicyclic Gold-Carbene[1][3] | Polycyclic Dienes | Alkynophilicity of Au(I) |
| Ruthenium-Catalyzed Cyclization | Ru(II) complexes (e.g., Cp*RuCl(cod)) | Ruthenacyclopentene[7] | Substituted Cyclopentenes/dienes | Metallacycle Formation |
| Meyer-Schuster Rearrangement | Brønsted or Lewis Acids (e.g., H₂SO₄, PTSA) | Allenic Cation/Intermediate[13] | α,β-Unsaturated Ketone | Propargyl Alcohol Isomerization |
| Radical Addition | OH• Radical (oxidative conditions) | Adducts on C≡C bond[14] | Oxygenated Linear Products | Radical Stability |
A theoretical investigation into the reaction of a simpler propargyl alcohol with the hydroxyl radical revealed that the reaction proceeds via addition to the triple bond or hydrogen abstraction.[14] This provides a model for reactivity under oxidative stress, leading to degradation rather than complex scaffold formation.
Part 4: Predictive Insights for this compound
Based on the comparative analysis of analogous systems, we can make informed predictions about the reactivity of this compound:
-
Under Gold Catalysis: The molecule, being a 1,6-enyne, is an ideal candidate for Au(I)-catalyzed cycloisomerization. DFT modeling would likely show a low barrier to an initial 5-exo-dig cyclization to form a bicyclo[3.1.0]hexane-type gold carbene intermediate, followed by skeletal rearrangements. The tertiary alcohol is unlikely to compete as a nucleophile unless conditions are tailored for it.
-
Under Acidic Conditions: The tertiary nature of the propargyl alcohol makes it highly susceptible to the Meyer-Schuster rearrangement. This pathway would likely be facile and dominate in the presence of strong acids, leading to the corresponding α,β-unsaturated ketone.[11]
-
Under Ruthenium Catalysis: A Cp*RuCl catalyst would likely favor the formation of a ruthenacyclopentene. The subsequent reaction pathway would be highly dependent on the specific ligands and additives used, offering a potential route to diverse five-membered ring systems.[7]
Conclusion
Computational chemistry provides an indispensable predictive framework for understanding the multifaceted reactivity of complex molecules like this compound. By leveraging DFT studies on analogous systems, we can compare and contrast distinct, controllable reaction pathways. Whether it's the intricate skeletal rearrangements orchestrated by gold catalysts, the metallacycle-driven transformations of ruthenium, or the classic acid-catalyzed isomerization, theoretical calculations illuminate the underlying mechanisms and energy landscapes. This knowledge empowers chemists to select conditions that favor a desired outcome, accelerating the design and synthesis of novel chemical entities in drug discovery and development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-6-hepten-3-yn-2-ol
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7). As a specialized acetylenic alcohol, this compound requires careful management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering you, our scientific colleagues, to manage chemical waste with confidence and precision.
A critical note on safety data: Specific hazard classifications and a comprehensive Safety Data Sheet (SDS) for this compound are not extensively documented in readily available public databases. Therefore, this guidance is synthesized from the known properties of the molecule and authoritative data on structurally similar compounds, particularly other small, unsaturated and acetylenic alcohols like 2-Methyl-3-butyn-2-ol.[1][2][3][4] Prudence dictates treating this compound with a degree of caution appropriate for a flammable and potentially irritating chemical.
Hazard Assessment and Physicochemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a C8H12O molecule whose structure—containing both a triple bond (alkyne) and a double bond (alkene)—suggests specific reactivity and hazards.[5][6] Based on analogous compounds, the primary hazards are flammability and irritation .[1][2][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]
Key Physicochemical Data
For ease of reference, the known quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 27068-29-7 | [5][6] |
| Molecular Formula | C8H12O | [5][6][7] |
| Molecular Weight | 124.18 g/mol | [5][6] |
| Density | 0.880 g/mL at 25 °C | [5][7] |
| Boiling Point | 68 °C at 13 Torr | [5] |
| Vapor Pressure | 0.595 mmHg at 25 °C | [5] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal preparation, adherence to strict safety protocols is mandatory. The causality is simple: preventing exposure eliminates risk.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to control flammable and potentially irritating vapors.[1] The workspace must be equipped with an eyewash station and a safety shower in close proximity.[1]
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes, as similar compounds can cause serious eye damage.[1][4]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene; consult manufacturer's compatibility charts) and a flame-resistant lab coat to prevent skin contact.[1]
-
Respiratory Protection : If there is a risk of inhalation despite engineering controls, use a NIOSH/MSHA-approved respirator.[1]
-
Step-by-Step Waste Management & Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[8]
Step 1: Waste Segregation
Action: Collect all waste containing this compound (e.g., residual amounts, contaminated consumables) in a dedicated waste container. Causality: Proper segregation prevents accidental and dangerous reactions. This compound should be kept separate from incompatible materials, such as strong acids, to avoid potentially vigorous or exothermic reactions.[2]
Step 2: Containerization and Labeling
Action: Use a suitable, sealable, and clearly labeled hazardous waste container. The label must include:
- The full chemical name: "this compound"
- The words "Hazardous Waste"
- Associated Hazards (e.g., "Flammable Liquid," "Irritant")
- Accumulation start date and your contact information. Causality: Federal and local regulations require clear labeling for the safety of all personnel handling the waste, from the lab to the final disposal facility.[8] A securely closed container prevents the escape of flammable vapors.[1][9]
Step 3: The Primary Disposal Pathway: Licensed Incineration
Action: The designated and safest disposal method for this flammable organic compound is high-temperature incineration by a licensed waste management company.[9] Causality: Incineration in a specialized facility with afterburners and scrubbers ensures the complete destruction of the compound, preventing its release into the environment.[9] This method is necessary due to the compound's flammability and potential for environmental harm.[9]
Step 4: Arranging for Professional Disposal
Action: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to schedule a pickup for your properly containerized and labeled hazardous waste. Causality: EH&S professionals are responsible for ensuring that all chemical waste is managed and disposed of in compliance with local, regional, and national hazardous waste regulations.[2][10]
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and systematic response is critical to mitigate hazards.
-
Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Eliminate Ignition Sources : This is the top priority. Turn off all nearby equipment, open flames, and hot plates. Vapors are flammable and can travel.[1][9]
-
Ensure Ventilation : Work within a fume hood or ensure the area is well-ventilated to disperse vapors.
-
Don Full PPE : Before approaching the spill, don the full PPE detailed in Section 2.
-
Contain and Absorb : Cover the spill with a non-combustible absorbent material, such as sand, diatomaceous earth, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Debris : Using only non-sparking tools, carefully collect the absorbed material and place it into a sealable container for hazardous waste disposal.[1][9]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Waste : The container with the spill debris is now hazardous waste and must be labeled and disposed of following the protocol in Section 3.[8]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound, including the emergency spill response loop.
Caption: Disposal workflow for this compound.
References
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This compound . LookChem. [Link]
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This compound | C8H12O | CID 12228205 . PubChem. [Link]
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2-Methyl-6-hepten-3-ol | C8H16O | CID 144868 . PubChem. [Link]
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This compound . Stenutz. [Link]
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2-Methyl-6-hepten-3-ol . NIST WebBook. [Link]
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2-methyl-6-hepten-3-ol . FlavScents. [Link]
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2-METHYL-3-YN-2-OL CAS N°: 115-19-5 . OECD Existing Chemicals Database. [Link]
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GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS . European Industrial Gases Association. [Link]
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6-Methylhept-5-en-2-one CAS N°: 110-93-0 . OECD SIDS. [Link]
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Safety Data Sheet: 2,2,4,6,6-Pentamethyl-3-heptene . Carl ROTH. [Link]
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Hazardous & Regulated Waste Management Guide . Western Kentucky University. [Link]
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Navigating the Unseen Risks: A Guide to Safely Handling 2-Methyl-6-hepten-3-yn-2-ol
For the dedicated researcher, the promise of discovery often lies within novel molecules like 2-Methyl-6-hepten-3-yn-2-ol. However, with innovation comes the responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for handling this unsaturated alkynol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar flammable and irritant organic chemicals.
Immediate Safety Protocols: Your First Line of Defense
When working with this compound, a proactive approach to safety is paramount. The primary hazards, inferred from analogous compounds like 2-Methyl-3-butyn-2-ol, include flammability, skin and eye irritation, and potential respiratory tract irritation. Therefore, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles are essential. For operations with a higher risk of splashing, a face shield worn over safety goggles is required.
-
Hand Protection: Chemical-resistant gloves are a necessity. While specific breakthrough times for this compound are not available, nitrile gloves provide good general resistance to a range of organic solvents. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against accidental splashes.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
Understanding the "Why": A Deeper Dive into Hazard Mitigation
The selection of PPE is not arbitrary; it is a direct response to the inherent chemical and physical properties of the substance.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₈H₁₂O | Indicates an organic compound with a hydroxyl group. |
| Molecular Weight | 124.18 g/mol | |
| Density | 0.880 g/mL at 25 °C[1] | Similar to water, but will likely form a separate layer in case of a spill. |
| Boiling Point | 68 °C at 13 Torr[1] | The relatively low boiling point suggests a significant vapor pressure at room temperature, necessitating the use of a fume hood. |
| Flammability | Assumed to be a flammable liquid based on structurally similar compounds[2][3] | Strict avoidance of ignition sources (open flames, hot plates, sparks) is critical. Use of explosion-proof equipment is recommended for larger quantities. |
| Irritation | Assumed to be a skin and eye irritant based on analogous compounds[2][3][4] | Direct contact with skin and eyes must be prevented through the use of gloves and chemical splash goggles. |
Operational Blueprint: From Receipt to Disposal
A meticulous and well-documented plan is the cornerstone of laboratory safety. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: A comprehensive workflow for the safe handling of this compound, from receipt to disposal.
Emergency Protocols: A Calm and Calculated Response
In the event of an accidental release, a swift and informed response is crucial to mitigate potential harm.
Spill Response
-
Alert Personnel: Immediately notify others in the vicinity.
-
Eliminate Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.
-
Ventilate the Area: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, evacuate the area and contact your institution's safety officer.
-
Contain the Spill: For small spills, use a chemical spill kit with absorbent pads to contain the liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring a Safe Final Step
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols (e.g., "Flammable," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never pour this compound down the drain.
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety go hand in hand.
References
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This compound. LookChem.
-
This compound | C8H12O | CID 12228205. PubChem.
-
This compound 97%. Sigma-Aldrich.
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2-Methyl-6-hepten-3-ol | C8H16O | CID 144868. PubChem.
-
SAFETY DATA SHEET: 2-Methyl-3-butyn-2-ol. Thermo Fisher Scientific.
-
Material Safety Data Sheet: 2-Methyl-3-butyn-2-ol. Acros Organics.
-
This compound | CAS 27068-29-7. Santa Cruz Biotechnology.
-
2-Methylhept-6-en-3-yn-2-ol. BLDpharm.
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Precautions for Handling Organic Solvent. National Cheng Kung University.
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2-METHYL-3-YN-2-OL CAS N°: 115-19-5. OECD Existing Chemicals Database.
-
Safe handling of Unsaturated Polyester (UP) Resins. European Chemical Industry Council.
-
Organic solvents - hazards, first aid, safe use. Resene.
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SAFETY DATA SHEET: 6-Methyl-5-hepten-2-one. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
